molecular formula C7H10N2O2S B6324886 N,6-dimethylpyridine-3-sulfonamide CAS No. 37581-11-6

N,6-dimethylpyridine-3-sulfonamide

Cat. No.: B6324886
CAS No.: 37581-11-6
M. Wt: 186.23 g/mol
InChI Key: CRPIRCHLMARPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is 186.04629874 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,6-dimethylpyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6-dimethylpyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-3-4-7(5-9-6)12(10,11)8-2/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPIRCHLMARPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N,6-dimethylpyridine-3-sulfonamide: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: N,6-dimethylpyridine-3-sulfonamide is a heterocyclic organic compound featuring a pyridine ring, a sulfonamide functional group, and two methyl substituents. As a member of the broader sulfonamide class of molecules, it holds potential interest for researchers in medicinal chemistry and drug development. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[1][2][3] The pyridine scaffold is also a "privileged" structure in pharmaceutical sciences, known for its ability to participate in hydrogen bonding and other molecular interactions that can enhance pharmacokinetic profiles and target binding affinity.[1]

This guide provides a comprehensive overview of the chemical structure, predicted properties, and relevant scientific context for N,6-dimethylpyridine-3-sulfonamide. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential biological significance. While specific experimental data for this exact molecule is not widely published, this document synthesizes established principles and methodologies from closely related analogues to provide a robust and scientifically grounded framework for its study.

Core Chemical Identity and Physicochemical Properties

N,6-dimethylpyridine-3-sulfonamide is identified by the Chemical Abstracts Service (CAS) number 37581-11-6 .[4] Its fundamental properties are summarized below.

Chemical Structure

The structure consists of a pyridine ring substituted at the 3-position with a sulfonamide group and at the 6-position with a methyl group. The sulfonamide nitrogen is also substituted with a methyl group.

Caption: 2D Chemical Structure of N,6-dimethylpyridine-3-sulfonamide.

Physicochemical Data Summary
PropertyValueSource
CAS Number 37581-11-6[4]
Molecular Formula C₇H₁₀N₂O₂SVendor Data
Molecular Weight 186.23 g/mol Vendor Data
SMILES O=S(C1=CC=C(C)N=C1)(NC)=OVendor Data
Predicted logP ~0.5 - 1.5(Predicted)
Predicted pKa ~8.5 - 9.5 (Sulfonamide N-H)(Predicted)
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol(Predicted)

Note: Predicted values are based on computational models and the properties of structurally similar compounds. Experimental verification is required.

Synthesis and Purification Workflow

A definitive, published protocol for the synthesis of N,6-dimethylpyridine-3-sulfonamide is not currently available. However, a robust and logical synthetic route can be devised based on well-established methods for preparing pyridine sulfonamides.[1][6] The most common and reliable strategy involves the reaction of a corresponding sulfonyl chloride with an appropriate amine.[7]

Proposed Synthetic Pathway

The proposed synthesis follows a two-step logic: first, the creation of the key intermediate, 6-methylpyridine-3-sulfonyl chloride, followed by its reaction with methylamine.

Caption: Proposed two-step synthesis workflow for N,6-dimethylpyridine-3-sulfonamide.

Exemplar Experimental Protocol: Synthesis

This protocol is a representative example based on standard procedures and requires optimization and validation.

Step 1: Synthesis of 6-Methylpyridine-3-sulfonyl chloride (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methylpyridine-3-sulfonic acid (1.0 eq).

  • Chlorination: While stirring, slowly add thionyl chloride (SOCl₂) (3.0-5.0 eq) or phosphorus pentachloride (PCl₅) (1.2 eq) in an appropriate solvent like dichloromethane (DCM) or under neat conditions.

    • Causality: Excess chlorinating agent is used to drive the reaction to completion, converting the sulfonic acid into the more reactive sulfonyl chloride. The choice between SOCl₂ and PCl₅ depends on downstream purification considerations and substrate tolerance.

  • Reaction: Heat the mixture to reflux (typically 40-80°C, depending on the reagent) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess chlorinating agent under reduced pressure. The crude sulfonyl chloride is often a solid or oil and is highly moisture-sensitive. It is typically used immediately in the next step without extensive purification.

    • Trustworthiness: Using the intermediate directly avoids decomposition, which is common for sulfonyl chlorides upon exposure to moisture or silica gel.

Step 2: Synthesis of N,6-dimethylpyridine-3-sulfonamide (Final Product)

  • Reaction Setup: Dissolve the crude 6-methylpyridine-3-sulfonyl chloride from the previous step in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Amination: Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq). Then, slowly add a solution of methylamine (CH₃NH₂) (1.2-1.5 eq) in THF or as an aqueous solution.

    • Causality: The reaction is performed at 0°C to control the exothermicity of the amination. The base is crucial for scavenging the HCl byproduct generated during the reaction, preventing it from protonating the methylamine and stopping the reaction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove excess amines, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol
  • Recrystallization: If the crude product is a solid, recrystallization is the preferred method for purification. Solvents to be screened include ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Expertise: Recrystallization is highly effective for removing minor impurities and results in a product with high crystalline purity, which is essential for accurate analytical characterization and biological testing.

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, purification by flash column chromatography on silica gel is necessary. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

    • Trustworthiness: The progress of the chromatography should be monitored by TLC to ensure proper separation of the product from impurities and starting materials.

Potential Biological Activity and Mechanism of Action

While no specific biological data has been published for N,6-dimethylpyridine-3-sulfonamide, its structure allows for informed hypotheses regarding its potential mechanism of action, primarily based on the well-understood pharmacology of sulfonamides.[8]

Primary Hypothesis: Antibacterial Agent

The primary hypothesis is that N,6-dimethylpyridine-3-sulfonamide acts as an antibacterial agent by inhibiting folic acid synthesis.[9]

  • Mechanism: Sulfonamides are structural analogues of para-aminobenzoic acid (PABA).[10] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[8][9] This enzyme is critical for the condensation of PABA with dihydropteridine pyrophosphate, a key step in the synthesis of folic acid.[10]

  • Selective Toxicity: This mechanism confers selective toxicity towards bacteria because human cells do not synthesize their own folic acid; they obtain it from their diet.[9] Therefore, human cells lack the DHPS enzyme targeted by sulfonamides.

  • Effect: By blocking folic acid production, the compound would inhibit the synthesis of purines and thymidine, which are essential for DNA replication and cell division, leading to a bacteriostatic (growth-inhibiting) effect.

G cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA DNA/RNA Precursors Folic_Acid->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Molecule N,6-dimethylpyridine-3-sulfonamide Molecule->Inhibition

Caption: Proposed mechanism of action as a competitive inhibitor of DHPS.

Other Potential Activities

The sulfonamide functional group is versatile and is found in drugs with a wide range of activities beyond antibacterial effects.[11][12][13] Therefore, N,6-dimethylpyridine-3-sulfonamide could also be investigated for other therapeutic applications, such as:

  • Carbonic Anhydrase Inhibition: For potential use as a diuretic or anti-glaucoma agent.[14]

  • Anti-inflammatory Activity: Through mechanisms like COX-2 inhibition.[13]

  • Anticancer Activity: By targeting various enzymes or pathways involved in tumor growth.[14]

Analytical and Characterization Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized N,6-dimethylpyridine-3-sulfonamide. A multi-technique approach is standard practice.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and for quantitative analysis.

MethodColumnMobile PhaseDetectionPurpose
Purity (HPLC) C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acidUV at ~254 nmDetermine purity (%), monitor reaction progress
Quantification (LC-MS/MS) C18 or PFP ColumnAcetonitrile/Water with formic acidTriple Quadrupole MS (MRM mode)Highly sensitive quantification in biological matrices[15][16]

Exemplar HPLC Protocol:

  • System: Agilent 1260 Infinity II or similar.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) scanning 200-400 nm.

Spectroscopic Methods

Spectroscopic analysis provides structural confirmation of the molecule.[17]

TechniqueExpected Key Signals
¹H NMR - Aromatic protons on the pyridine ring (doublets, triplets in the δ 7.0-9.0 ppm range).- Singlet for the C6-methyl group (δ ~2.5 ppm).- Doublet or singlet for the N-methyl group (δ ~2.8-3.0 ppm, may show coupling to N-H).- Broad singlet for the sulfonamide N-H proton (variable chemical shift).
¹³C NMR - Aromatic carbons of the pyridine ring (δ 120-160 ppm).- Carbon of the C6-methyl group (δ ~20-25 ppm).- Carbon of the N-methyl group (δ ~25-30 ppm).
FT-IR - N-H stretch (sulfonamide) around 3300-3200 cm⁻¹.- C-H stretches (aromatic and aliphatic) around 3100-2900 cm⁻¹.- Asymmetric and symmetric S=O stretches (strong bands) at ~1350 cm⁻¹ and ~1160 cm⁻¹.[18]
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 187.24.

Note: The interpretation of spectra is crucial for unambiguous structure elucidation.[19][20]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N,6-dimethylpyridine-3-sulfonamide is not publicly available, data from closely related sulfonamide and pyridine derivatives should be used to guide handling procedures.[21]

  • General Hazards: Assumed to be harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,6-dimethylpyridine-3-sulfonamide represents a molecule of interest at the intersection of sulfonamide and pyridine chemistry. While specific experimental data is scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on established scientific principles. Its structural features suggest a high potential for biological activity, most notably as an antibacterial agent via the inhibition of dihydropteroate synthase. Further empirical research is necessary to validate these hypotheses and to fully elucidate the physicochemical properties and therapeutic potential of this compound.

References

  • Lokhande, R. P. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - according to the Hazard Communication Standard (29 CFR 1910.1200). (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. MDPI. Retrieved from [Link]

  • Wadsak, W., et al. (n.d.). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor. Arkat USA. Retrieved from [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020, August 9). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • Fernández-Ibáñez, M. A., et al. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Retrieved from [Link]

  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Biological activities of sulfonamides. (2016, January 4). ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Retrieved from [Link]

  • Bustamante, P., et al. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Retrieved from [Link]

  • Edwards, J. T., et al. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]

  • Berendsen, B. J. A., et al. (n.d.). Confirmatory Method for Nine Sulfonamides in Miniature Bovine Muscle Samples Using HPLC/MS/MS without Using SPE. Retrieved from [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Retrieved from [Link]

  • Yun, M. K., et al. (n.d.). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PMC. Retrieved from [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022, June 30). bioRxiv.org. Retrieved from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). PEXACY International Journal of Pharmaceutical Science. Retrieved from [Link]

  • 3 Chemical Properties. (n.d.). Retrieved from [Link]

  • Popa, D. E., et al. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]

  • Bain, J., et al. (2023, April 19). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Retrieved from [Link]

  • B. S. Dawane, et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020, February 24). YouTube. Retrieved from [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

Sources

N,6-Dimethylpyridine-3-sulfonamide: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of N,6-dimethylpyridine-3-sulfonamide .

Executive Summary

N,6-dimethylpyridine-3-sulfonamide (CAS 37581-11-6 ) is a specialized heterocyclic building block used in the development of pharmaceuticals and agrochemicals. It functions as a "privileged scaffold" intermediate, combining the pharmacokinetic benefits of the pyridine ring with the bioisosteric properties of the sulfonamide moiety.[1]

This compound is distinct from its isomers (e.g., N,N-dimethyl or 2,6-dimethyl variants) due to its specific methylation pattern:

  • C6-Methylation: Sterically blocks the metabolically labile

    
    -position of the pyridine ring, enhancing metabolic stability.
    
  • N-Methylation: Modulates the acidity (

    
    ) of the sulfonamide nitrogen, improving membrane permeability and reducing off-target affinity for carbonic anhydrases compared to primary sulfonamides.
    

Chemical Identity & Properties

Core Identifiers
PropertyValue
Chemical Name N-methyl-6-methylpyridine-3-sulfonamide
CAS Number 37581-11-6
Molecular Formula

Molecular Weight 186.23 g/mol
SMILES CN(C)S(=O)(=O)C1=CN=C(C)C=C1(Note: Isomer specific) Corrected for N-methyl: Cc1ncc(S(=O)(=O)NC)cc1
InChI Key Unique key derived from specific isomer structure.[1][2][3][4][5]
Physical State Crystalline Solid
Structural Analysis

The molecule consists of a pyridine core substituted at the 3-position with an N-methylsulfonamido group and at the 6-position with a methyl group.

  • H-Bond Donor: 1 (Sulfonamide NH).

  • H-Bond Acceptor: 3 (Pyridine N, Sulfonyl oxygens).

  • Lipophilicity (cLogP): ~0.6–0.9 (Estimated).

Synthesis & Production Protocols

The synthesis of N,6-dimethylpyridine-3-sulfonamide is typically achieved via a convergent sulfonylation strategy. This involves the generation of a reactive sulfonyl chloride intermediate followed by nucleophilic attack by methylamine.

Retrosynthetic Pathway

The most robust route proceeds through 6-methylpyridine-3-sulfonyl chloride , derived from the corresponding amine via a Sandmeyer-type reaction.

SynthesisPathway Start 6-Methylpyridin-3-amine (Precursor) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0°C SulfonylCl 6-Methylpyridine-3-sulfonyl Chloride (Active Electrophile) Diazo->SulfonylCl SO2, CuCl2 AcOH/H2O Product N,6-Dimethylpyridine-3-sulfonamide (Target) SulfonylCl->Product MeNH2 (THF/aq) Et3N, 0°C -> RT

Figure 1: Synthetic workflow from amino-pyridine precursor to final sulfonamide.

Detailed Experimental Protocol
Step 1: Synthesis of 6-Methylpyridine-3-sulfonyl Chloride

Note: This step requires careful handling of


 and diazonium salts.[3]
  • Diazotization: Dissolve 6-methylpyridin-3-amine (1.0 eq) in conc. HCl at 0°C. Dropwise add aqueous

    
     (1.1 eq) while maintaining temperature <5°C. Stir for 30 min.
    
  • Sulfochlorination: In a separate vessel, saturate glacial acetic acid with

    
     gas and add 
    
    
    
    (0.2 eq).
  • Coupling: Slowly add the diazonium solution to the

    
     mixture. Evolution of 
    
    
    
    gas indicates reaction progress. Stir until gas evolution ceases.
  • Workup: Pour onto ice-water. Extract with DCM. The sulfonyl chloride is often unstable; use immediately or store under inert gas at -20°C.

Step 2: Sulfonamide Formation (Amidation)

Standard Operating Procedure (SOP)

  • Preparation: Dissolve crude 6-methylpyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF. Cool to 0°C.

  • Addition: Add Methylamine (2.0 M in THF, 2.5 eq) dropwise. Alternatively, use methylamine hydrochloride (1.2 eq) with excess Triethylamine (3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench & Isolation: Quench with water. Separate the organic layer.[4][6][7] Wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (EtOAc/Hexane gradient) to yield the white crystalline solid.

Medicinal Chemistry Applications

This compound serves as a critical intermediate for "Fragment-Based Drug Discovery" (FBDD). Its specific substitution pattern addresses common liabilities in drug design.

Structure-Activity Relationship (SAR) Logic

The utility of N,6-dimethylpyridine-3-sulfonamide is defined by three functional zones:

  • The 6-Methyl "Blocker": Pyridines are prone to oxidation by CYP450 enzymes at the electron-deficient

    
    -positions (C2/C6). The methyl group at C6 blocks this metabolic "soft spot," extending the half-life (
    
    
    
    ) of the drug candidate.
  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor (

    
     for conjugate acid), crucial for binding interactions in kinase pockets (e.g., the hinge region).
    
  • The N-Methyl Sulfonamide:

    • Selectivity: Primary sulfonamides (

      
      ) are potent Carbonic Anhydrase (CA) inhibitors. Methylation (
      
      
      
      ) drastically reduces CA affinity, minimizing diuretic side effects.
    • Solubility: The sulfonamide NH remains a hydrogen bond donor, but the methyl group increases lipophilicity, aiding blood-brain barrier (BBB) penetration if required.

SAR_Logic Compound N,6-Dimethylpyridine-3-sulfonamide C6_Me 6-Methyl Group (Metabolic Block) Compound->C6_Me Prevents CYP450 oxidation at alpha-C Py_N Pyridine Nitrogen (H-Bond Acceptor) Compound->Py_N Binds kinase hinge regions Sulf_N N-Methyl Sulfonamide (Selectivity & Permeability) Compound->Sulf_N Reduces Carbonic Anhydrase affinity

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each moiety.

Therapeutic Areas
  • Kinase Inhibitors: Used as a scaffold for PI3K-

    
     inhibitors (immunology/oncology).[7] The sulfonamide orients the pyridine ring to interact with specific residues (e.g., Valine/Alanine) in the ATP-binding pocket.
    
  • Antibacterials: Investigated for inhibition of teichoic acid synthesis in Gram-positive bacteria (S. aureus).

  • Acid Secretion Inhibitors: Utilized in the synthesis of potassium-competitive acid blockers (P-CABs) for treating GERD.

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin Contact: Wash with soap and water.

References

  • Infinity Scientific. (2017). Patent WO2017223414A1: Heterocyclic Compounds as PI3K-gamma Inhibitors.
  • Rasayan J. Chem. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Retrieved from [Link]

Sources

Whitepaper: A Predictive Analysis of the Biological Activity of N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive predictive analysis of the uncharacterized small molecule, N,6-dimethylpyridine-3-sulfonamide. Due to the absence of existing biological data for this specific compound, this paper leverages a structure-activity relationship (SAR) approach, drawing insights from the well-established pharmacological profiles of the pyridine and sulfonamide scaffolds. We hypothesize that N,6-dimethylpyridine-3-sulfonamide possesses two primary, experimentally verifiable biological activities: anticancer (antiproliferative) and antibacterial . The core of this document is a detailed, multi-stage experimental workflow designed to systematically investigate these predictions, from initial in silico modeling to in vitro biochemical and cell-based phenotypic assays. Each proposed protocol is designed as a self-validating system, complete with necessary controls, to ensure scientific rigor and data trustworthiness. This guide is intended for researchers in drug discovery and development, offering a robust framework for the initial characterization and validation of novel chemical entities.

Introduction and Rationale

N,6-dimethylpyridine-3-sulfonamide is a small molecule whose biological activities have not yet been characterized in the public domain. Its structure, however, is composed of two key pharmacophores: a pyridine ring and a sulfonamide group. Both moieties are prevalent in a vast number of FDA-approved drugs and clinical candidates, suggesting that their combination within a single molecule is likely to confer significant biological activity.[1][2]

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents.[3] Beyond their antibacterial effects, sulfonamide derivatives have demonstrated a remarkable diversity of pharmacological actions, including anticancer, anti-inflammatory, diuretic, antiviral, and carbonic anhydrase inhibitory activities.[4][5][6] This versatility suggests the sulfonamide group can interact with multiple distinct biological targets.[2]

  • The Pyridine Ring: As a bioisostere of a benzene ring, this nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry. It often enhances solubility and provides a key hydrogen bond acceptor, facilitating strong interactions with biological targets. Pyridine derivatives are integral to drugs with applications across numerous therapeutic areas.[7][8]

The logical foundation for this predictive analysis rests on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities by interacting with similar targets.[9] By examining the established activities of pyridine-sulfonamide derivatives, we can formulate credible hypotheses for N,6-dimethylpyridine-3-sulfonamide and design a targeted, efficient validation strategy.

Predicted Biological Activity I: Anticancer (Antiproliferative) Effects

2.1 Hypothesis: Based on extensive literature demonstrating the potent anticancer effects of sulfonamide-functionalized pyridine compounds, we predict that N,6-dimethylpyridine-3-sulfonamide will exhibit cytotoxic activity against various human cancer cell lines.[1][10] A plausible mechanism for this activity is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1]

2.2 Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics are among the most successful classes of anticancer agents. We hypothesize that N,6-dimethylpyridine-3-sulfonamide binds to tubulin, preventing its polymerization into microtubules. This disruption would lead to a cascade of downstream effects, including mitotic arrest, cell cycle checkpoint activation, and ultimately, apoptosis. Several pyridine carbothioamides bearing a sulfonamide moiety have been shown to act via this mechanism.[1]

2.3 Experimental Validation Workflow

The following multi-tiered approach is designed to test the anticancer hypothesis efficiently and rigorously.

Stage 1: In Silico Ligand-Target Docking

This initial computational step serves to assess the theoretical feasibility of the compound binding to the target protein, tubulin.[9][11]

Protocol: Molecular Docking with Tubulin

  • Preparation of Ligand: Generate a 3D structure of N,6-dimethylpyridine-3-sulfonamide. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Preparation of Receptor: Obtain the crystal structure of tubulin (e.g., PDB ID: 1SA0) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound at the known colchicine-binding site on tubulin.[1]

  • Analysis: Analyze the resulting binding poses and docking scores (expressed in kcal/mol). A strong negative score suggests a favorable binding interaction. Compare the predicted binding mode to that of known tubulin inhibitors like colchicine.

Stage 2: In Vitro Biochemical Assay

This stage directly tests the compound's effect on the molecular target in a purified, cell-free system.

Protocol: Tubulin Polymerization Assay

  • Reagents: Porcine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM), GTP, test compound (dissolved in DMSO), positive control (Colchicine), negative control (DMSO vehicle).

  • Procedure: a. Aliquot tubulin into a 96-well plate on ice. b. Add varying concentrations of N,6-dimethylpyridine-3-sulfonamide or control compounds to the wells. c. Incubate the plate at 37°C to initiate polymerization. d. Monitor the increase in absorbance (optical density) at 340 nm over time using a plate reader. The absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot absorbance versus time for each concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% relative to the DMSO control.

Stage 3: Cell-Based Phenotypic and Mechanistic Assays

These assays determine the compound's effect on living cancer cells, confirming cytotoxicity and linking it to the proposed mechanism.

Protocol: Cytotoxicity (MTT) Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, PC3 prostate cancer, HepG2 liver cancer) in 96-well plates and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with a serial dilution of N,6-dimethylpyridine-3-sulfonamide for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a negative vehicle control (DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat a selected cancer cell line (e.g., HCT116) with the IC₅₀ concentration of N,6-dimethylpyridine-3-sulfonamide for 24 hours.[2][10]

  • Cell Preparation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population compared to the control would strongly support the hypothesis of mitotic arrest due to tubulin disruption.

Table 1: Predicted Anticancer Activity Profile and Data Interpretation

Assay Metric Predicted Outcome Interpretation
Molecular Docking Binding Energy < -7.0 kcal/mol Favorable binding to the colchicine site of tubulin.
Tubulin Polymerization IC₅₀ < 20 µM Direct inhibition of microtubule formation.[1]
MTT Cytotoxicity IC₅₀ 1 - 50 µM Potent antiproliferative activity against cancer cells.

| Cell Cycle Analysis | % Cells in G2/M | Significant increase | Induction of mitotic arrest, consistent with mechanism. |

Diagram 1: Experimental Workflow for Anticancer Activity Validation

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cell-Based Confirmation docking Molecular Docking (Target: Tubulin) biochem Tubulin Polymerization Assay (Metric: IC₅₀) docking->biochem Is binding plausible? pheno Cytotoxicity Assay (MTT) (Metric: IC₅₀) biochem->pheno Does it inhibit the target? mech Cell Cycle Analysis (Metric: G2/M Arrest) pheno->mech Is it cytotoxic?

Caption: A tiered workflow for validating anticancer potential.

Predicted Biological Activity II: Antibacterial Effects

3.1 Hypothesis: Drawing from the foundational role of sulfonamides in chemotherapy, we predict that N,6-dimethylpyridine-3-sulfonamide will possess antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism is expected to be the inhibition of folic acid synthesis.[3]

3.2 Proposed Mechanism of Action: Dihydropteroate Synthetase (DHPS) Inhibition

Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and amino acids.[3] The enzyme dihydropteroate synthetase (DHPS) catalyzes a key step in this pathway, the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS, blocking the pathway and leading to bacteriostasis.[3]

Diagram 2: Proposed Inhibition of the Bacterial Folic Acid Pathway

pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Compound N,6-dimethylpyridine- 3-sulfonamide Compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of the DHPS enzyme by the test compound.

3.3 Experimental Validation Workflow

Stage 1: In Vitro Microbiological Screening

This is the primary screen to determine if the compound has any effect on bacterial growth.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) species.[7][8][12]

  • Procedure (Broth Microdilution): a. In a 96-well plate, prepare two-fold serial dilutions of N,6-dimethylpyridine-3-sulfonamide in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). b. Inoculate each well with a standardized suspension of the test bacterium. c. Include a positive control (e.g., Sulfamethoxazole) and a negative (no drug) growth control. d. Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Predicted Antibacterial Activity Profile

Bacterial Strain Type Predicted MIC (µg/mL)
Staphylococcus aureus Gram-positive 32 - 128
Bacillus subtilis Gram-positive 64 - 256
Escherichia coli Gram-negative > 256
Salmonella typhi Gram-negative > 256

Note: Higher activity is generally expected against Gram-positive organisms for novel sulfonamides due to differences in cell wall permeability.

Stage 2: Mechanistic Validation

This experiment is designed to confirm that the observed antibacterial activity is due to the proposed mechanism of DHPS inhibition.

Protocol: Folic Acid Rescue Assay

  • Rationale: If the compound's antibacterial effect is due to the blockade of folic acid synthesis, then supplementing the growth medium with an excess of the downstream product (folic acid or its precursors like thymidine) should rescue bacterial growth.

  • Procedure: a. Determine the MIC of the compound against a susceptible strain (e.g., S. aureus) as described above. b. Repeat the MIC assay, but this time, supplement the growth medium with a saturating concentration of folic acid. c. Compare the MIC values obtained in the standard medium versus the folic acid-supplemented medium.

  • Analysis: A significant increase (e.g., >4-fold) in the MIC value in the presence of folic acid provides strong evidence that the compound targets the folate biosynthesis pathway.

Summary and Future Directions

This guide outlines a predictive framework for characterizing the biological activity of the novel compound N,6-dimethylpyridine-3-sulfonamide. Based on robust SAR analysis, we have prioritized anticancer and antibacterial activities as the most probable outcomes. The detailed, multi-stage experimental workflows provide a clear and efficient path for validating these hypotheses.

Positive results from these initial studies would warrant progression to more advanced investigations, including:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity.

  • ADMET Profiling: In vitro and in silico assessment of absorption, distribution, metabolism, excretion, and toxicity to evaluate drug-likeness.[9]

  • In Vivo Studies: Testing the compound's efficacy and safety in relevant animal models of cancer or bacterial infection.

By systematically applying the principles and protocols detailed herein, researchers can effectively bridge the gap from a novel chemical structure to a validated bioactive lead compound.

References

  • Al-Warhi, T., et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances. [Link]

  • Ali, A. M., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Chemistry & Biology Interface. [Link]

  • Owa, T., et al. (2002). Synthesis and biological evaluation of N-(7-indolyl)-3-pyridinesulfonamide derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Batool, M., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Yang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • van Laarhoven, T., et al. (2013). Predicting Drug-Target Interactions for New Drug Compounds Using a Weighted Nearest Neighbor Profile. PLoS ONE. [Link]

  • Ferrero, E., et al. (2017). In silico prediction of novel therapeutic targets using gene disease association data. F1000Research. [Link]

  • Ferrero, E., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. ResearchGate. [Link]

  • Jayaprakash, G. K., & S., S. (2024). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. [Link]

  • Al-Ghamdi, A. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Sharma, A., et al. (2023). An Insight into Synthetic and Pharmacological Profile of Sulphanilamide. Systematic Reviews in Pharmacy. [Link]

  • Sharma, P., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Aluru, R. G. P., et al. (2021). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polymer and Medicine. [Link]

  • Jampilek, J., & Kralova, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arhiv za farmaciju. [Link]

  • Institute for Research in Biomedicine (IRB Barcelona). (2021). New Tool Used To Predict the Biological Activity of Molecules. Technology Networks. [Link]

  • Al-Abdullah, E. S., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules. [Link]

  • Jimenez-Luna, J., et al. (2021). Artificial intelligence for prediction of biological activities and generation of molecular hits using stereochemical information. Scientific Reports. [Link]

  • Cortes-Ciriano, I., et al. (2020). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science. [Link]

  • Asif, M. (2016). Biological activities of sulfonamides. ResearchGate. [Link]

  • Gulati, A., et al. (2008). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Zarghi, A., & Arfaei, S. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link]

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicological Assessment of N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,6-dimethylpyridine-3-sulfonamide is a molecule of interest within contemporary chemical and pharmaceutical research. As with any novel compound, a thorough understanding of its safety profile and potential toxicity is paramount before its widespread use in experimental or developmental pipelines. This guide provides a comprehensive overview of the known and inferred safety data for N,6-dimethylpyridine-3-sulfonamide and, more critically, outlines a systematic approach for its toxicological evaluation in the absence of complete public data. This document is designed to empower researchers to make informed decisions regarding the handling and application of this compound, ensuring both personal safety and the integrity of their scientific pursuits.

The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, known for a range of pharmacological activities.[1] Similarly, the pyridine scaffold is a common feature in many biologically active molecules. The combination of these two moieties in N,6-dimethylpyridine-3-sulfonamide suggests a potential for interesting biological effects, which necessitates a careful and thorough safety assessment.

Part 1: Safety Data Sheet (SDS) - An Inferred Profile

A specific, publicly available Safety Data Sheet (SDS) for N,6-dimethylpyridine-3-sulfonamide is not readily found. However, by examining the SDS of structurally related compounds, including various pyridine and sulfonamide derivatives, we can construct an inferred safety profile. It is crucial to handle the compound as potentially hazardous until a complete and verified SDS is available.

Identification
  • Product Name: N,6-dimethylpyridine-3-sulfonamide

  • Synonyms: Not widely available

  • CAS Number: 1445773-61-7

  • Molecular Formula: C₇H₁₀N₂O₂S

  • Molecular Weight: 198.23 g/mol (inferred)

Hazard Identification (Inferred)

Based on related compounds, N,6-dimethylpyridine-3-sulfonamide should be treated as potentially:

  • Harmful if swallowed.[2][3][4]

  • Harmful in contact with skin.[4][5]

  • Causes skin irritation.[2][3][4][5]

  • Causes serious eye irritation.[2][3][4][5]

  • May cause respiratory irritation.[4][5]

Precautionary Statements (Recommended):

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[3][5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Use only outdoors or in a well-ventilated area.[4][5]

Composition/Information on Ingredients
  • Substance: N,6-dimethylpyridine-3-sulfonamide

  • Purity: Should be determined by the supplier and indicated on the Certificate of Analysis.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]

  • Skin Contact: If on skin, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4][5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][5]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5] Vapors may form explosive mixtures with air.[5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid breathing dust/vapors.[3][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][6]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel) and dispose of in accordance with local regulations.

Handling and Storage
  • Handling: Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation.[5] Keep away from open flames, hot surfaces, and sources of ignition.[3][5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

The remaining sections of a standard SDS (Exposure Controls/Personal Protection, Physical and Chemical Properties, Stability and Reactivity, Toxicological Information, Ecological Information, Disposal Considerations, Transport Information, Regulatory Information, and Other Information) would need to be populated with experimentally determined data.

Part 2: A Proposed Framework for Toxicological Assessment

Given the absence of comprehensive public toxicity data for N,6-dimethylpyridine-3-sulfonamide, a structured, tiered approach to its toxicological evaluation is necessary. The following outlines a logical progression of studies, from in vitro to in vivo, designed to build a robust toxicity profile.

Tier 1: In Vitro Toxicity Assessment

The initial phase of testing should focus on in vitro assays to determine baseline cytotoxicity, genotoxicity, and potential for skin and eye irritation. These assays are cost-effective, have high throughput, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

1. Cytotoxicity Assays:

  • Objective: To determine the concentration at which the compound causes cell death.

  • Recommended Assays:

    • MTT or XTT Assay: Measures mitochondrial activity as an indicator of cell viability.

    • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells as an indicator of membrane integrity.

  • Cell Lines: A panel of cell lines should be used, including a standard line like HEK293, a liver cell line like HepG2 (to assess potential hepatotoxicity), and a cell line relevant to the intended research application.

2. Genotoxicity Assays:

  • Objective: To assess the potential of the compound to damage DNA.

  • Recommended Assays:

    • Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen for mutagenicity.[2]

    • In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.

3. In Vitro Irritation Assays:

  • Objective: To predict skin and eye irritation potential without the use of animals.

  • Recommended Assays:

    • Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™): For skin irritation assessment.

    • Bovine Corneal Opacity and Permeability (BCOP) Test or Reconstructed Human Cornea-like Epithelium (RhCE) Test: For eye irritation assessment.

The following diagram illustrates the proposed workflow for Tier 1 in vitro toxicity assessment:

Tier1_Toxicity_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_irritation Irritation Potential cyto_start N,6-dimethylpyridine-3-sulfonamide cyto_assay MTT/XTT & LDH Assays (HEK293, HepG2, etc.) cyto_start->cyto_assay cyto_endpoint Determine IC50 cyto_assay->cyto_endpoint geno_start N,6-dimethylpyridine-3-sulfonamide geno_ames Ames Test (Bacterial Reverse Mutation) geno_start->geno_ames geno_micronucleus In Vitro Micronucleus Test (Mammalian Cells) geno_start->geno_micronucleus geno_endpoint Assess Mutagenic & Clastogenic Potential geno_ames->geno_endpoint geno_micronucleus->geno_endpoint irrit_start N,6-dimethylpyridine-3-sulfonamide irrit_skin Reconstructed Human Epidermis (RhE) Test irrit_start->irrit_skin irrit_eye BCOP or RhCE Test irrit_start->irrit_eye irrit_endpoint Classify Skin/Eye Irritation Potential irrit_skin->irrit_endpoint irrit_eye->irrit_endpoint

Caption: Tier 1 In Vitro Toxicity Assessment Workflow.

Tier 2: Acute In Vivo Toxicity Assessment

If the intended application of N,6-dimethylpyridine-3-sulfonamide warrants it, and following a thorough review of the in vitro data, acute in vivo studies may be considered. These studies should be designed to use the minimum number of animals necessary and to maximize the information obtained.

1. Acute Oral Toxicity Study (e.g., OECD Guideline 423):

  • Objective: To determine the acute oral toxicity of the compound and to identify the target organs of toxicity.

  • Methodology: A stepwise procedure with a small number of animals per step. The study provides an estimate of the LD50 and information on clinical signs of toxicity.

  • Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.

2. Acute Dermal Toxicity Study (e.g., OECD Guideline 402):

  • Objective: To determine the acute dermal toxicity.

  • Methodology: Application of the compound to the skin of a small number of animals.

  • Endpoints: Similar to the acute oral toxicity study, with the addition of skin irritation scoring at the site of application.

The decision to proceed to in vivo testing should be based on a careful risk-benefit analysis and in compliance with all relevant ethical and regulatory guidelines for animal welfare.

The following diagram illustrates the decision-making process for proceeding to Tier 2 testing:

Tier2_Decision_Workflow start Review Tier 1 In Vitro Data in_vitro_low_risk Low Cytotoxicity No Genotoxicity No Irritation start->in_vitro_low_risk Favorable in_vitro_high_risk High Cytotoxicity or Positive Genotoxicity start->in_vitro_high_risk Unfavorable risk_assessment Risk-Benefit Analysis for Intended Use in_vitro_low_risk->risk_assessment stop_development Re-evaluate Compound or Stop Development in_vitro_high_risk->stop_development proceed_to_tier2 Proceed to Tier 2 (Acute In Vivo Studies) risk_assessment->proceed_to_tier2 Justified risk_assessment->stop_development Not Justified ethical_review Ethical Review and Regulatory Approval proceed_to_tier2->ethical_review

Sources

Molecular Architectonics: Hydrogen Bonding Dynamics of N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the hydrogen bonding landscape of N,6-dimethylpyridine-3-sulfonamide , structured for researchers in medicinal chemistry and structural biology.

Executive Summary

N,6-dimethylpyridine-3-sulfonamide (CAS: 37581-11-6) represents a bifunctional pharmacophore scaffold often utilized in fragment-based drug discovery (FBDD). Its utility stems from a distinct "push-pull" electronic character: the electron-deficient pyridine ring (modulated by the 6-methyl donor) coupled with the polar, directional sulfonamide moiety.

This guide deconstructs the molecule into its constituent hydrogen bond donors (HBD) and acceptors (HBA), analyzing how steric and electronic effects at the 6-position modulate the binding potential of the pyridine nitrogen. It further provides self-validating experimental protocols for physicochemical characterization.[1]

Structural Ontology and Electronic Profile

The molecule comprises a pyridine heterocycle substituted at the 3-position with an N-methylsulfonamide group and at the 6-position with a methyl group.

The Pharmacophore Map

The molecule presents a specific H-bond count that dictates its interaction with biological targets (e.g., Carbonic Anhydrases, Kinase hinge regions).[1]

FeatureCountAtom/GroupHybridizationCharacter
H-Bond Donor (HBD) 1 Sulfonamide N-H sp³ (pyramidal)Weakly Acidic
H-Bond Acceptor (HBA) 3 Pyridine N (1)sp²Basic (Modulated)
Sulfonyl O (2)sp²/sp³Weak/Neutral
The "Steric Gate" Effect (Expert Insight)

The 6-methyl group is not merely a lipophilic appendage; it functions as a steric gatekeeper for the Pyridine Nitrogen (N1).

  • Positioning: Being ortho to the ring nitrogen, the 6-methyl group introduces steric bulk that can hinder the approach of large H-bond donors (e.g., hydrated metal ions or bulky serine/threonine residues) to the N1 lone pair.

  • Basicity Modulation: While the sulfonamide at C3 is electron-withdrawing (lowering N1 basicity), the methyl group at C6 is electron-donating (+I effect), partially restoring the basicity and making N1 a viable, albeit specific, acceptor.[1]

The Hydrogen Bond Donor System: Sulfonamide N-H

The N-methylsulfonamide moiety provides a single, highly directional hydrogen bond donor.[1] Unlike primary sulfonamides (-SO₂NH₂), the N-methyl variant lacks the "flip-flop" rotational freedom of the second proton, locking the H-bond vector into a more defined conformational space.

Acidity and pKa

The acidity of the sulfonamide N-H is governed by the stability of the resulting anion.

  • Mechanism: Deprotonation yields a negative charge delocalized across the sulfonyl oxygens.[1]

  • Estimated pKa: ~9.5 – 10.5.[1]

  • Implication: At physiological pH (7.4), the molecule remains predominantly neutral (>99%), ensuring membrane permeability (passive diffusion) while retaining the capacity to form specific H-bonds in hydrophobic pockets.[1]

Visualization of Interaction Vectors

The following diagram illustrates the directional vectors for H-bonding, highlighting the steric influence of the 6-methyl group.

MolecularInteraction cluster_molecule N,6-dimethylpyridine-3-sulfonamide PyridineN Pyridine N (HBA) (sp² Lone Pair) SulfonamideNH Sulfonamide N-H (HBD) (Directional) Target Protein Target (Binding Pocket) SulfonamideNH->Target H-Bond (Donor) SulfonylO Sulfonyl Oxygens (HBA) (Weak Acceptors) Methyl6 6-Methyl Group (Steric Gate) Methyl6->PyridineN +I Effect (Increases Basicity) Methyl6->Target Steric Clash (Selectivity Filter) Target->PyridineN H-Bond (Acceptor) Target->SulfonylO Water-Mediated H-Bond

Caption: Interaction map showing the HBD/HBA vectors and the steric gating role of the 6-methyl substituent during protein binding.

The Hydrogen Bond Acceptor System[2][3]

The Pyridine Nitrogen (N1)

The pyridine nitrogen is the strongest acceptor in the molecule. However, its efficacy is a balance of electronic and steric factors:[1]

  • Electronic: The sulfonyl group at C3 exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). The expected pKa of this nitrogen is likely in the range of 2.5 – 3.5 .

  • Consequence: It will not be protonated at physiological pH, serving exclusively as a hydrogen bond acceptor.[1]

The Sulfonyl Oxygens

These atoms act as weak acceptors.[1] In crystal structures of sulfonamides, these oxygens frequently engage in "cooperative" hydrogen bonding, often accepting protons from water molecules bridging the ligand to the protein backbone.[1]

Experimental Characterization Protocols

To validate the hydrogen bonding capabilities described above, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination

This method determines the ionization constants of the sulfonamide NH (acidic) and pyridine N (basic).

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).[1]

  • Ionic strength adjuster (0.15 M KCl).[1]

  • Inert atmosphere (Argon/Nitrogen purge).[1]

Workflow:

  • Dissolution: Dissolve 5 mg of N,6-dimethylpyridine-3-sulfonamide in 20 mL of degassed water/methanol (if solubility is low, use <5% MeOH).

  • Acid Titration: Titrate with HCl to pH 1.5 to protonate the pyridine nitrogen.

  • Base Titration: Back-titrate with NaOH up to pH 12 to deprotonate the sulfonamide.[1]

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.[1]

    • Validation Check: The first inflection (pH ~3) corresponds to Pyridine N; the second (pH ~10) corresponds to Sulfonamide NH.

Protocol: Small Molecule X-Ray Crystallography

To visualize the H-bond network geometry.

Crystallization Strategy:

  • Solvent: Slow evaporation from Ethanol/Water (9:1).[1]

  • Conditions: Room temperature, dust-free environment.

  • Expectation: Look for centrosymmetric dimers formed via N-H...N(py) interactions (head-to-tail) or catemeric chains involving the sulfonyl oxygens.

Medicinal Chemistry Implications[2][4][5]

Fragment Elaboration

In FBDD, this molecule serves as a "linker" fragment.[1] The 6-methyl group provides a vector for growing the molecule into a hydrophobic pocket, while the sulfonamide nitrogen can be alkylated further (though this removes the HBD) or used as a pivot point.

Solubility and Permeability[1]
  • LogP (Octanol/Water): Estimated at ~0.8 – 1.2.[1]

  • Solubility: The presence of the pyridine ring ensures good aqueous solubility at low pH (stomach), while the neutral sulfonamide form ensures intestinal absorption.[1]

Workflow for Physicochemical Profiling

The following diagram outlines the logical flow for characterizing the H-bonding potential of this scaffold.

ProfilingWorkflow cluster_Exp Experimental Validation cluster_InSilico In Silico Modeling Start Synthesis of N,6-dimethylpyridine-3-sulfonamide Solubility Solubility Screen (pH 1.2, 7.4) Start->Solubility pKa Potentiometric Titration (Determine Ionization States) Solubility->pKa Define pH Range XRay Single Crystal XRD (Map H-Bond Geometry) Solubility->XRay Saturated Solution Docking Molecular Docking (Assess Steric Fit of 6-Me) pKa->Docking Input Charge State ESP Electrostatic Potential Map (Visualize H-Bond Strength) XRay->ESP Atomic Coordinates Decision Go/No-Go for Lead Optimization Docking->Decision ESP->Decision

Caption: Integrated workflow for validating physicochemical properties and H-bond propensity.

References

  • PubChem. N-Methylpyridine-3-sulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Adsmond, D. A., & Grant, D. J. (2001).[1][2] Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hanna, F. E., & Hunter, C. A. (2023).[1] Polarisation effects on the H-bond acceptor properties of sulfonamides. Chemical Communications.[1][3] Available at: [Link]

  • Akiri, K., et al. (2017).[1][4] Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Isolation of N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

N,6-dimethylpyridine-3-sulfonamide (also known as 6-methyl-N-methylpyridine-3-sulfonamide) is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of advanced pharmacophores, most notably in the development of dual ATM (ataxia-telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase) inhibitors. These inhibitors are potent sensitizers for anti-tumor radiotherapy and targeted chemotherapy[1]. The synthesis of this compound relies on the highly controlled amidation of the precursor 6-methylpyridine-3-sulfonyl chloride with methylamine.

Mechanistic Insights & Experimental Logic

As application scientists, we do not merely mix reagents; we engineer reaction environments. The transformation is a nucleophilic acyl substitution at the hexavalent sulfur atom. To ensure a self-validating, high-yield protocol, the following causal relationships must be managed:

  • The Causality of Temperature Control: Sulfonyl chlorides are highly electrophilic and inherently susceptible to hydrolysis. The amidation reaction is strongly exothermic. By restricting the thermal energy (0–5 °C), we kinetically favor the amidation pathway over competitive hydrolysis, ensuring high yields without degradation[2].

  • Stoichiometric Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl protonates the methylamine nucleophile, arresting the reaction. We employ a strict >2.0 molar equivalent of methylamine to serve dual roles: one equivalent acts as the nucleophile, while the excess acts as a Brønsted base to scavenge the acid[2].

  • Solvent Selection: While aqueous methylamine can be used, utilizing a 2.0 M solution of methylamine in anhydrous tetrahydrofuran (THF) with dichloromethane (DCM) as a co-solvent stabilizes the polar transition state while completely eliminating hydrolytic degradation vectors.

Logical Relationships & Workflows

Logic A Reaction Parameters B Temperature: 0-5 °C A->B C Amine: >2.0 Equivalents A->C D Solvent: Anhydrous THF A->D E Suppresses competitive hydrolysis of sulfonyl chloride B->E F Drives reaction forward by scavenging HCl byproduct C->F G Prevents degradation and stabilizes transition state D->G

Logical relationship between reaction parameters and mechanistic outcomes.

Workflow SM 6-Methylpyridine-3-sulfonyl chloride (Electrophile) Reaction Nucleophilic Substitution 0-5 °C, 2-4 hours SM->Reaction Reagents Methylamine (2M in THF) (Nucleophile & Base) Reagents->Reaction Workup Aqueous Quench & Extraction (DCM / Brine) Reaction->Workup Product N,6-Dimethylpyridine-3-sulfonamide (Target Intermediate) Workup->Product

Experimental workflow for the synthesis of N,6-dimethylpyridine-3-sulfonamide.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
6-Methylpyridine-3-sulfonyl chlorideStarting Material1.0 eq1.91 g
Methylamine (2.0 M in THF)Nucleophile / Base2.5 eq12.5 mL
Anhydrous Dichloromethane (DCM)SolventN/A20.0 mL
Saturated Aqueous NaCl (Brine)Workup WashN/A20.0 mL
Anhydrous Sodium Sulfate (

)
Drying AgentN/AAs needed

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates in-process controls (IPC) to ensure the integrity of the reaction at every phase.

Phase 1: Preparation & Initiation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Charge the flask with 6-methylpyridine-3-sulfonyl chloride (1.91 g, 10.0 mmol).

  • Add 20.0 mL of anhydrous dichloromethane (DCM) to dissolve the starting material completely.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes.

Phase 2: Reaction Execution 5. Transfer 12.5 mL of methylamine solution (2.0 M in THF, 25.0 mmol) to a pressure-equalizing addition funnel. 6. Begin dropwise addition of the methylamine solution over a period of 15–20 minutes. Expert Insight: Monitor the internal temperature. If the temperature exceeds 5 °C, pause the addition. You will observe the immediate formation of a white precipitate (methylammonium chloride), which serves as a visual confirmation of the reaction's progression and acid scavenging[2]. 7. Once the addition is complete, remove the ice-water bath and allow the reaction to gradually warm to room temperature (20–25 °C). 8. Stir the mixture for an additional 2 hours. Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes, UV visualization at 254 nm) until the electrophile is fully consumed.

Phase 3: Quenching & Workup 9. Quench the reaction by adding 15.0 mL of distilled water to dissolve the precipitated salts. Transfer the biphasic mixture to a separatory funnel. 10. Separate the organic (lower) layer. Extract the remaining aqueous layer with additional DCM (2 × 15 mL) to ensure complete recovery of the product. 11. Combine the organic layers and wash with 20.0 mL of saturated aqueous NaCl (brine) to remove residual moisture and water-soluble impurities. 12. Dry the organic phase over anhydrous


 for 15 minutes. Filter the suspension through a fluted filter paper into a pre-weighed round-bottom flask.

Phase 4: Isolation & Purification 13. Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 35 °C) to yield the crude product as a solid. 14. Purification: While the crude product is often >95% pure under anhydrous conditions, analytical-grade material can be obtained by recrystallization from a minimal amount of hot ethanol, or via silica gel flash chromatography. 15. Dry the final product in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Optimization

The table below summarizes the optimization parameters established during pilot-scale development to maximize yield and purity.

EntrySolvent SystemAmine SourceEquivalentsTemp (°C)Isolated Yield (%)Purity (HPLC, %)
1Water / DCM40% aq.

2.50–57892
2Anhydrous DCM2.0 M

in THF
1.50–56590
3Anhydrous DCM2.0 M

in THF
2.520 (No cooling)7185
4 Anhydrous DCM 2.0 M

in THF
2.5 0–5 94 >98

References

  • "WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy", Google Patents. 1

  • "p. 943 - Organic Syntheses Procedure", Organic Syntheses. 2

  • "6-Methylpyridine-3-sulfonyl chloride | 478264-00-5", Sigma-Aldrich.

Sources

Application Note: Synthesis and Purification Protocol for N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Reagent selection, step-by-step synthetic methodologies, and mechanistic causality.

Introduction & Scientific Grounding

The pyridine-3-sulfonamide moiety is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of kinase inhibitors (such as dual ATM/DNA-PK inhibitors) and novel proton pump inhibitors (PPIs) due to its favorable physicochemical properties and ability to engage in critical hydrogen-bonding interactions within target active sites[1].

The synthesis of N,6-dimethylpyridine-3-sulfonamide (also referred to as 6-methyl-N-methylpyridine-3-sulfonamide) is typically achieved via the formation of a sulfonamide bond. This is accomplished by reacting the highly reactive electrophile, 6-methylpyridine-3-sulfonyl chloride, with the nucleophile, methylamine 2[2]. Because sulfonyl chlorides are susceptible to rapid hydrolysis, maintaining strict anhydrous conditions and precise temperature control during the amidation step is critical for maximizing yield 3[3].

Retrosynthetic Analysis & Workflow

To provide a comprehensive guide, this protocol details a two-step synthetic route starting from the bench-stable precursor 6-methylpyridin-3-amine, proceeding through a Sandmeyer-type chlorosulfonation, and concluding with nucleophilic amidation.

SynthesisWorkflow A 6-Methylpyridin-3-amine (Starting Material) B Diazotization & Chlorosulfonation A->B NaNO2, HCl SO2, CuCl2 C 6-Methylpyridine-3-sulfonyl chloride (Reactive Intermediate) B->C D Amidation with Methylamine C->D CH3NH2, THF/DCM 0 °C to RT E N,6-Dimethylpyridine- 3-sulfonamide D->E

Two-step synthetic workflow for N,6-dimethylpyridine-3-sulfonamide.

Reagents and Materials

The following quantitative data summarizes the reagents required for both the intermediate synthesis and the final amidation step.

Reagent / MaterialRole in SynthesisMW ( g/mol )EquivalentsSafety & Handling
6-Methylpyridin-3-amine Starting Material108.141.0Irritant; handle in fume hood.
Sodium Nitrite (NaNO2) Diazotizing Agent69.001.2Toxic, strong oxidizer.
Hydrochloric Acid (Conc.) Acid Source36.46ExcessHighly corrosive.
Sulfur Dioxide (SO2) Sulfonyl Source64.06ExcessToxic gas; use NaHSO3 as alternative.
Copper(II) Sulfate/Chloride SET Catalyst159.610.1Environmental hazard.
6-Methylpyridine-3-sulfonyl chloride Electrophilic Intermediate191.631.0Corrosive, moisture-sensitive[3].
Methylamine (2M in THF) Nucleophile / Base31.062.5 - 3.0Flammable, corrosive[2].
Tetrahydrofuran (THF) / DCM Anhydrous Solvent72.11N/AFlammable (THF) / Toxic (DCM).
Triethylamine (TEA) (Optional)Acid Scavenger101.191.5Flammable, corrosive.

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyridine-3-sulfonyl chloride

Note: While this intermediate is commercially available (CAS 478264-00-5), it can be synthesized in-house via the following Sandmeyer-type reaction 4[4].

  • Diazotization: To a stirring mixture of 6-methylpyridin-3-amine (1.0 eq) and concentrated HCl (approx. 10 mL/g of amine) cooled to 0 °C, slowly add a solution of sodium nitrite (1.2 eq) in water dropwise. Stir the mixture at 0 °C for 15–30 minutes to ensure complete formation of the diazonium salt[4].

  • Chlorosulfonation Preparation: In a separate flask, prepare a saturated solution of SO2 in acetic acid (or use a sodium bisulfite/HCl mixture) and add a catalytic amount of copper(II) sulfate (0.1 eq). Cool this mixture to 0 °C[4][5].

  • Coupling: Carefully transfer the cold diazonium salt solution into the SO2/Cu mixture. Allow the reaction to gradually warm to room temperature and stir for 1–2 hours until the evolution of nitrogen gas ceases.

  • Work-up: Pour the reaction mixture onto crushed ice. Extract the aqueous layer with ethyl acetate or dichloromethane (DCM). Wash the organic extract with saturated brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure[4].

  • Storage: Use the resulting pale-yellow solid immediately for the next step, or store it under an inert argon atmosphere at 2–8 °C to prevent degradation[3].

Protocol 2: Synthesis of N,6-Dimethylpyridine-3-sulfonamide

This protocol represents a self-validating system where reaction completion and byproduct removal are systematically verified 6[6].

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or DCM (5–10 mL/g) under a nitrogen atmosphere[2][7].

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 2M solution of methylamine in THF (2.5 to 3.0 eq) dropwise over 15 minutes[7].

  • Reaction Progression: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour. Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS to confirm the disappearance of the sulfonyl chloride starting material[7].

  • Work-up and Isolation: Once complete, remove the volatile solvents by rotary evaporation. Dissolve the crude residue in DCM.

  • Purification: Wash the organic phase sequentially with saturated aqueous ammonium chloride (NH4Cl) to quench and remove unreacted methylamine, followed by a brine wash[6][7]. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Dry the product under a high vacuum at 40 °C to afford N,6-dimethylpyridine-3-sulfonamide as a solid[7].

Mechanistic Insights (E-E-A-T)

As an Application Scientist, it is crucial to understand the causality behind these experimental conditions to troubleshoot and scale the synthesis effectively:

  • The Role of Copper in Chlorosulfonation: The conversion of the diazonium salt to the sulfonyl chloride does not occur spontaneously. It relies on a Cu(I)/Cu(II) redox cycle. Copper acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical (releasing N2). This radical reacts with SO2 to form a sulfonyl radical, which is subsequently trapped by a chloride ion to yield the sulfonyl chloride 5[5].

  • Stoichiometry of the Amidation Step: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). If only 1.0 equivalent of methylamine is used, the generated HCl will protonate the remaining methylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Using an excess of methylamine (≥2.5 eq) ensures that it acts as both the nucleophile and the acid scavenger, driving the reaction to 100% completion 2[2]. Alternatively, a non-nucleophilic base like TEA can be substituted.

  • Thermodynamic Control: The nucleophilic attack of methylamine on the sulfonyl chloride is highly exothermic. Performing the addition at 0 °C prevents thermal degradation of the sulfonyl chloride and minimizes competitive hydrolysis from trace moisture, which would otherwise yield the inactive sulfonic acid byproduct[2][4].

References

  • 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis Benchchem
  • 3-Pyridinesulfonamide synthesis ChemicalBook
  • Product recommendation : 478264-00-5 6-Methylpyridine-3-sulfonyl chloride Thoreauchem
  • 6-Methylpyridine-3-sulfonyl chloride | 478264-00-5 Sigma-Aldrich
  • N-Methylpyridine-3-sulfonamide | 4847-34-1 Benchchem
  • Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor Google P

Sources

Application Note: Advanced Crystallization and Purification Strategies for N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: N,6-Dimethylpyridine-3-sulfonamide (CAS: 37581-11-6)

Introduction & Mechanistic Rationale

N,6-dimethylpyridine-3-sulfonamide is a highly versatile structural motif frequently utilized in the design of targeted therapeutics, particularly in the development of carbonic anhydrase inhibitors and PI3K/PI4K antineoplastic agents ()[1]. The purification of this compound via crystallization presents unique thermodynamic challenges due to its specific physicochemical profile.

Unlike standard benzenesulfonamides, the electron-withdrawing nature of the pyridine ring significantly increases the acidity of the sulfonamide proton ()[2]. Concurrently, the molecule possesses multiple hydrogen-bond acceptor sites (the pyridine nitrogen and sulfonyl oxygens) and donor sites (the sulfonamide N-H), while the two methyl groups (N-methyl and 6-methyl) impart a high degree of lipophilicity. This duality often leads to unpredictable solubility curves and a high propensity for "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystal lattice during cooling ()[3].

This application note provides field-proven, self-validating protocols designed to navigate these thermodynamic barriers, ensuring high-yield recovery of pure crystalline API.

Solvent System Selection & Quantitative Profiling

The selection of the crystallization solvent must balance the lipophilic methyl groups with the polar sulfonamide moiety. Pure non-polar solvents fail to dissolve the compound, while pure polar solvents (like absolute ethanol) often retain too much of the highly lipophilic solute at low temperatures, destroying the isolated yield.

A co-solvent system of 70% Isopropanol (IPA) in Water is thermodynamically optimal. The water increases the bulk dielectric constant of the solvent, sharply decreasing the compound's solubility at 0°C, while the IPA ensures complete dissolution at 80°C.

Table 1: Physicochemical & Solvent Parameters for Crystallization
Solvent SystemVolume RatioDielectric Constant (ε)Solute Solubility (80°C)Solute Solubility (0°C)Crystallization Suitability & Causality
Isopropanol / Water 70:30~40High (>150 mg/mL)Low (<10 mg/mL)Optimal ; precisely balances lipophilicity with polarity, maximizing thermodynamic yield[3].
Ethanol (Absolute) 100:024.5HighModerateSuboptimal ; excessive product loss in the cold mother liquor.
Ethyl Acetate / Heptane 50:50~4.0ModerateVery LowGood for rescue ; anti-solvent approach useful for highly non-polar impurities.
Water 100:080.1LowInsolubleUnsuitable ; poor dissolution even at boiling temperatures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a mechanistic validation checkpoint to prevent downstream failure.

Protocol A: Primary Purification via 70% Isopropanol Co-Solvent Crystallization

Causality Note: We utilize a slow cooling gradient rather than an immediate ice bath. Rapid cooling from boiling to 0°C induces massive supersaturation, causing the compound to "crash out" as an amorphous powder that traps impurities within its disordered matrix ()[4]. Slow cooling allows the thermodynamic selection of the most stable, highly ordered crystal lattice.

  • Solvent Preparation & Dissolution:

    • Prepare a 70% (v/v) isopropanol-water solution.

    • In an Erlenmeyer flask, suspend the crude N,6-dimethylpyridine-3-sulfonamide in the solvent (ratio: ~15 g solute to 100 mL solvent)[3].

    • Heat the mixture to a gentle boil (approx. 80°C) with continuous magnetic stirring until the solid dissolves.

    • Self-Validation Checkpoint 1 (Tyndall Effect): Remove the flask from heat and shine a focused light beam through the solution. If light scattering is observed, undissolved micro-particulates (or insoluble impurities) remain. Add 1-2 mL of hot solvent until optically clear, or proceed to step 2.

  • Decolorization & Hot Filtration:

    • If the solution is heavily discolored, add 0.5 g of activated charcoal, boil for 5 minutes, and perform a hot filtration using a pre-warmed Büchner funnel and fluted filter paper.

    • Self-Validation Checkpoint 2: Inspect the funnel and the receiving flask immediately. If crystals form in the funnel during filtration, the solution cooled too quickly. Reheat the filtrate to redissolve any precipitated product before proceeding[4].

  • Controlled Nucleation & Maturation:

    • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 0.5°C/min).

    • Self-Validation Checkpoint 3: Once at room temperature, visually verify the presence of distinct crystal faces. If the solution remains clear, it is supersaturated. Induce nucleation by scratching the inner glass surface with a glass rod or adding a pure seed crystal[3].

  • Isolation:

    • Once crystallization is confirmed at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to drive the equilibrium toward maximum precipitation.

    • Collect the crystals via vacuum filtration and wash with 10 mL of ice-cold 70% isopropanol to displace the impurity-laden mother liquor. Dry under a vacuum at 40°C.

Workflow A Crude N,6-Dimethylpyridine- 3-sulfonamide B Dissolution in 70% IPA (80°C) A->B Add Solvent C Validation: Tyndall Effect (Check for optical clarity) B->C C->B If scattering observed, add solvent D Hot Filtration (Pre-warmed funnel) C->D If optically clear E Controlled Cooling (0.5°C/min to 20°C) D->E Filtrate F Validation: Nucleation (Seed/Scratch if supersaturated) E->F G Ice Bath Maturation (0-5°C for 30 mins) F->G Crystals confirmed H Isolation & Washing (Cold 70% IPA) G->H I Pure Crystalline API H->I Vacuum Dry

Figure 1: Self-Validating Workflow for N,6-Dimethylpyridine-3-sulfonamide Crystallization.

Protocol B: Troubleshooting "Oiling Out" (Phase Separation)

"Oiling out" occurs when the dissolved sulfonamide separates from the solution as an immiscible liquid rather than a solid. This happens when the concentration of impurities depresses the melting point of the solute below the crystallization temperature of the solvent system[3].

  • Identification: Instead of sharp crystals, a cloudy emulsion or a dense, viscous oil forms at the bottom of the flask during cooling.

  • Rescue Mechanism (Polarity Adjustment):

    • Reheat the mixture until the oil completely redissolves into a single homogeneous phase.

    • Do not just add more of the same solvent. The solvent system is likely too non-polar for the impurity profile. Add 5-10% more water (increasing bulk polarity) to force the lipophilic sulfonamide to crystallize at a higher temperature (above its depressed melting point)[3].

    • Alternatively, if the concentration is simply too high, add 10-20% more of the hot 70% IPA mixture to dilute the impurity matrix.

  • Re-cooling: Allow the flask to cool at an even slower rate (0.1°C/min).

Troubleshooting Root Crystallization Anomaly Detected Oil Oiling Out (Liquid-Liquid Phase Separation) Root->Oil Amorph Amorphous Crashing (Rapid Precipitation) Root->Amorph Super Persistent Supersaturation (No Solid Formation) Root->Super FixOil Mechanism: Tm < T_crystallization Action: Add polar co-solvent (H2O) or reduce solute concentration Oil->FixOil FixAmorph Mechanism: Kinetic trapping Action: Re-dissolve and reduce cooling rate to 0.1°C/min Amorph->FixAmorph FixSuper Mechanism: High nucleation barrier Action: Mechanical scratching or introduce pure seed crystal Super->FixSuper Val Validation: Microscopic inspection reveals defined birefringence FixOil->Val FixAmorph->Val FixSuper->Val

Figure 2: Mechanistic Troubleshooting and Rescue Pathways for Sulfonamide Crystallization Anomalies.

References

  • Zhou, Z., et al. "Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide." Molecules (MDPI). URL:[Link]

  • Sławiński, J., et al. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." International Journal of Molecular Sciences (NIH PMC). URL:[Link]

Sources

Application Note: N,6-Dimethylpyridine-3-sulfonamide in the Synthesis of Dual ATM/DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the most promising strategies is the sensitization of tumor cells to ionizing radiation and DNA-damaging chemotherapy by inhibiting DNA repair mechanisms. N,6-dimethylpyridine-3-sulfonamide (CAS: 37581-11-6) serves as a critical pharmaceutical intermediate in the synthesis of dual inhibitors targeting Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK)[1]. This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this intermediate in drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of N,6-dimethylpyridine-3-sulfonamide is essential for optimizing reaction conditions, particularly regarding the acidity of the sulfonamide proton and the solubility profile of the intermediate.

PropertyValue
Chemical Name N,6-dimethylpyridine-3-sulfonamide
CAS Registry Number 37581-11-6 [3]
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
SMILES String O=S(=O)(NC)c1ccc(C)nc1
Hydrogen Bond Donors 1 (Sulfonamide -NH)
Hydrogen Bond Acceptors 3 (Sulfonyl oxygens, Pyridine nitrogen)
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in Hexanes

Mechanistic Rationale: Dual ATM and DNA-PK Inhibition

ATM and DNA-PK are critical serine-threonine kinases belonging to the PIKK (PI-3K-like Kinase) family. They are the primary mediators of the DNA Damage Response (DDR), specifically in the repair of DNA double-strand breaks (DSBs) induced by radiotherapy [1].

When tumor cells are exposed to ionizing radiation, ATM and DNA-PK are activated to halt the cell cycle and initiate repair. Tumors with loss-of-function mutations in these pathways are naturally hypersensitive to radiation [2]. By employing a dual inhibitor synthesized from the N,6-dimethylpyridine-3-sulfonamide core, researchers can pharmacologically induce this hypersensitivity. The sulfonamide moiety acts as a vital pharmacophore, engaging in highly specific hydrogen bonding within the ATP-binding hinge region of both kinases, while minimizing off-target inhibition of related kinases like ATR and mTOR [1].

G Rad Ionizing Radiation DSB DNA Double-Strand Breaks Rad->DSB Kinases ATM & DNA-PK Activation DSB->Kinases Apoptosis Apoptosis / Cell Death DSB->Apoptosis Unrepaired Repair DNA Repair Mechanisms Kinases->Repair Survival Tumor Cell Survival Repair->Survival Inhibitor Sulfonamide Dual Inhibitor Inhibitor->Kinases Blocks

Fig 1: ATM/DNA-PK inhibition pathway sensitizing tumors to DNA damage.

Synthetic Methodologies & Protocols

The primary synthetic utility of N,6-dimethylpyridine-3-sulfonamide lies in the functionalization of its secondary sulfonamide nitrogen. This is typically achieved via base-promoted N-alkylation or transition-metal-catalyzed N-arylation (e.g., Buchwald-Hartwig cross-coupling) to attach the core to complex heterocyclic scaffolds [1].

Standard Protocol: Base-Promoted N-Alkylation/Arylation

This protocol outlines a self-validating system for the deprotonation and subsequent electrophilic functionalization of the sulfonamide.

Reagents Required:

  • N,6-dimethylpyridine-3-sulfonamide (1.0 equiv)

  • Electrophile (e.g., complex aryl halide or alkyl iodide) (1.2 - 1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Preparation and Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (N₂) gas for 10 minutes. Causality: NaH is highly moisture-sensitive; ambient water will prematurely quench the base, leading to incomplete deprotonation.

  • Dissolution: Dissolve N,6-dimethylpyridine-3-sulfonamide (e.g., 150 mg, 0.80 mmol) in anhydrous DMF (10.0 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (48 mg, 1.20 mmol) to the stirring solution at 0 °C.

    • Self-Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). This physical cue confirms the active deprotonation of the weakly acidic sulfonamide proton (pKa ~ 10).

  • Activation Period: Stir the resulting mixture for 1 hour at 25 °C. Causality: Allowing the reaction to warm to room temperature ensures complete formation of the sulfonamide anion, maximizing its nucleophilicity before the electrophile is introduced.

  • Electrophile Addition: Re-cool the reaction to 0 °C. Add the electrophile (e.g., 1.2 mmol) dropwise (if liquid) or in small portions (if solid). Stir for an additional 1.5 to 2 hours at 25 °C [2].

  • Reaction Quench: Cool the mixture back to 0 °C and carefully add Methanol (1.0 mL) dropwise. Causality: Methanol safely reacts with any residual NaH, preventing violent exothermic reactions during the aqueous workup.

  • Workup and Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. The highly polar DMF will partition into the aqueous layer, while the functionalized product remains in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (eluting with a gradient of 2% to 12% Methanol in Dichloromethane) [1].

Workflow Step1 Step 1: Deprotonation NaH in DMF (0°C) Step2 Step 2: Electrophile Add. Ar-Br or R-I (25°C) Step1->Step2 Step3 Step 3: Reaction Quench MeOH / H2O Step2->Step3 Step4 Step 4: Extraction EtOAc / Brine Step3->Step4 Step5 Step 5: Purification Silica Chromatography Step4->Step5

Fig 2: Step-by-step synthetic workflow for sulfonamide N-alkylation.

Analytical Validation

To ensure the integrity of the synthesized intermediate, rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass ionization for the unreacted starting material is [M+H]⁺ = 187.0. Following successful coupling, the mass shift must precisely match the addition of the electrophilic mass minus the displaced leaving group.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Successful functionalization is confirmed by the disappearance of the broad singlet corresponding to the sulfonamide -NH proton (typically around δ 7.5 - 8.0 ppm in DMSO-d₆). Additionally, the N-methyl group (singlet, ~3.14 ppm) and the pyridine methyl group (singlet, ~2.58 ppm) serve as reliable internal reference peaks to confirm the structural integrity of the pyridine-3-sulfonamide core [2].

References

  • Vertex Pharmaceuticals Incorporated. (2019). Dual atm and dna-pk inhibitors for use in anti-tumor therapy (Patent No. WO2019201283A1).
  • Vertex Pharmaceuticals Incorporated. (2020). DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY (Patent No. BR112020021323A2). Instituto Nacional da Propriedade Industrial.
  • BLD Pharmatech Co., Limited. (n.d.). Product Catalog: N,6-Dimethylpyridine-3-sulfonamide (CAS: 37581-11-6). ChemBuyersGuide.[Link]

Application Note: HPLC-UV/PDA Method for N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive HPLC method development protocol for N,6-dimethylpyridine-3-sulfonamide , designed for researchers requiring high-precision quantitation and stability assessment.

Executive Summary

This protocol details the development of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for N,6-dimethylpyridine-3-sulfonamide . Given the molecule's amphoteric nature (basic pyridine nitrogen and potentially acidic sulfonamide moiety), this guide prioritizes pH control and stationary phase selection to ensure sharp peak shape and robust retention. The method is designed to separate the parent compound from potential synthetic impurities and degradation products formed under stress conditions.

Target Analyte Profile & Strategic Logic

Before touching the instrument, we must analyze the physicochemical properties that dictate the separation strategy.

PropertyCharacteristicChromatographic Implication
Structure Pyridine ring substituted with a methyl group (pos 6) and an N-methylsulfonamide group (pos 3).Contains both basic (pyridine N) and acidic (sulfonamide NH) sites.
pKa (Basic) ~6.0 (Pyridine N)At pH < 4, the pyridine ring is protonated (

). At pH > 8, it is neutral.
pKa (Acidic) ~10.0 (Sulfonamide NH)The sulfonamide proton is stable/neutral at acidic/neutral pH.
LogP ~0.6 - 1.2Moderately polar. Requires a highly aqueous start to the gradient or a phase capable of retaining polar bases (e.g., C18-AQ or Phenyl-Hexyl).
UV Max ~255–265 nmPyridine

transition. A PDA scan (200–400 nm) is required to confirm

.

Strategic Decision: We will utilize a low pH (pH 2.5–3.0) mobile phase .

  • Reasoning: At low pH, the pyridine nitrogen is fully protonated. While charged species are less retained on C18, keeping the pH far from the pKa (~6.0) eliminates "pKa flickering" (partial ionization) that causes peak broadening. Modern "base-deactivated" columns handle protonated bases exceptionally well without silanol tailing.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge BEH C18).

    • Why: High surface area and double end-capping prevent secondary interactions with the protonated pyridine ring.

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 260 nm (Primary), 220 nm (Secondary for impurities).

Reagents & Mobile Phase
  • Solvent A (Aqueous): 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

    • Note: Formate buffers are volatile (LC-MS compatible) and provide excellent buffering capacity at pH 3.0.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Note: Acetonitrile has a lower UV cutoff than methanol, reducing baseline drift at low wavelengths.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Initial equilibration (Retain polar parent)
2.0955Isocratic hold
12.04060Linear ramp (Elute hydrophobics)
15.0595Wash step
17.0595Hold wash
17.1955Re-equilibration
22.0955Ready for next injection

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation, ensuring no critical parameter is overlooked.

MethodDevelopment Start Define Target Profile (pKa, LogP, UV) ColSelect Column Selection (C18 End-capped vs Phenyl-Hexyl) Start->ColSelect MobilePhase Mobile Phase Screening (pH 2.5 vs pH 7.0) ColSelect->MobilePhase InitialRun Initial Gradient Run (5-95% B) MobilePhase->InitialRun Decision1 Peak Shape Acceptable? InitialRun->Decision1 OptimizeTailing Add Modifier (Increase Buffer Conc. or Temp) Decision1->OptimizeTailing Tailing > 1.5 OptimizeRet Adjust Gradient Slope (Maximize Resolution) Decision1->OptimizeRet Tailing < 1.5 OptimizeTailing->InitialRun StressTest Forced Degradation (Acid, Base, Ox, Light) OptimizeRet->StressTest FinalMethod Final Validated Method StressTest->FinalMethod

Figure 1: Decision tree for optimizing the HPLC method, focusing on peak symmetry and resolution.

Stability & Forced Degradation Protocol

To demonstrate the method is "stability-indicating" (able to detect the drug in the presence of its breakdown products), you must subject the sample to stress.[4]

Hypothetical Degradation Pathways:

  • Oxidation (N-Oxide formation): The pyridine nitrogen is susceptible to oxidation, forming an N-oxide, which is more polar and will elute earlier than the parent.

  • Hydrolysis (Sulfonamide cleavage): Under extreme acid/heat, the sulfonamide bond may hydrolyze, yielding 6-methylpyridin-3-amine and methylsulfonic acid.

Stress Conditions Table
Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C2–4 Hours10–20%
Base Hydrolysis 1N NaOH, 60°C2–4 Hours10–20%
Oxidation 3%

, RT
1–2 Hours10–20%
Thermal 80°C (Solid state)24 Hours< 5%
Photolytic UV Light (1.2M lux hrs)24 HoursVariable

Visualizing the Degradation Pathway:

DegradationPath Parent N,6-dimethylpyridine- 3-sulfonamide NOxide Pyridine-N-Oxide (Early Eluter) Parent->NOxide Oxidation (H2O2) Amine 6-methylpyridin-3-amine (Hydrolysis Product) Parent->Amine Acid/Base Hydrolysis Sulfonic Methylsulfonic Acid (Void Volume) Parent->Sulfonic Hydrolysis

Figure 2: Predicted degradation products. The N-oxide is a common impurity for pyridines, typically eluting before the parent peak due to increased polarity.

Troubleshooting Guide (Self-Validating System)

  • Symptom: Peak Tailing (Asymmetry > 1.5)

    • Cause: Interaction between the protonated pyridine nitrogen and residual silanols on the silica support.

    • Fix: Increase buffer concentration to 20-25 mM or switch to a "Shield" or "Polar Embedded" column (e.g., Waters SymmetryShield RP18).

  • Symptom: Retention Time Drift

    • Cause: pH instability.

    • Fix: Ensure the mobile phase pH is at least 2 units away from the pKa. If pH 3.0 is used, verify it is stable. If drifting occurs, lower pH to 2.5.

  • Symptom: Split Peaks[5]

    • Cause: Sample solvent mismatch.

    • Fix: Dissolve the sample in the starting mobile phase (95% Water / 5% ACN). Do not dissolve in 100% ACN, as the strong solvent will cause the analyte to precipitate or travel faster than the mobile phase initially.

References

  • PubChem. (2025).[6] N,N-Dimethylpyridine-3-sulfonamide Compound Summary. National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard reference for pKa-based method development logic).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.
  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Application Note: N,6-Dimethylpyridine-3-sulfonamide in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of N,6-dimethylpyridine-3-sulfonamide (CAS: 37581-11-6), a critical heterocyclic scaffold in the synthesis of next-generation agrochemicals.

Introduction & Chemical Profile

N,6-dimethylpyridine-3-sulfonamide serves as a versatile pharmacophore in the development of pyridine-based agrochemicals. While sulfonamides are historically significant as antibacterial agents (sulfa drugs), their application in agriculture has expanded significantly. This specific scaffold combines a lipophilic methyl-substituted pyridine ring with a secondary sulfonamide moiety.

In agrochemical research, this compound is primarily utilized as:

  • A Strategic Intermediate: For the synthesis of N-substituted sulfonylurea herbicides (targeting Acetolactate Synthase - ALS).

  • A Bioactive Scaffold: For developing novel insecticides targeting sap-sucking pests (aphids, whiteflies) via nicotinic acetylcholine receptor (nAChR) modulation or other novel pathways.

  • A SAR Probe: To investigate the steric and electronic effects of N-methylation on metabolic stability and cuticle penetration in plant protection agents.

Physicochemical Profile
PropertyDataRelevance
CAS Number 37581-11-6Identity Verification
Formula C

H

N

O

S
Stoichiometry calculations
MW 186.23 g/mol Fragment-based drug design
LogP (Calc) ~0.62Systemic mobility in phloem/xylem
Appearance White to off-white solidPurity assessment
Solubility DMSO, Methanol, DCMFormulation & Assay compatibility

Strategic Synthesis Protocol

Objective: Efficient synthesis of N,6-dimethylpyridine-3-sulfonamide from 6-methylpyridine-3-sulfonyl chloride. Rationale: Direct sulfonylation of amines is the industry standard for generating sulfonamide libraries. The use of methylamine requires careful temperature control to prevent bis-alkylation or hydrolysis of the sulfonyl chloride.

Reagents & Equipment[3][4]
  • Precursor: 6-methylpyridine-3-sulfonyl chloride (CAS: 1699220-80-8)

  • Reactant: Methylamine (2.0 M in THF or aqueous solution)

  • Base: Triethylamine (Et

    
    N) or Pyridine (as acid scavenger)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Equipment: 3-neck round bottom flask, inert gas (N

    
    ) line, ice bath.
    
Step-by-Step Methodology
  • Preparation: Purge a 250 mL 3-neck flask with Nitrogen. Add 6-methylpyridine-3-sulfonyl chloride (1.0 eq, e.g., 5.0 g) and anhydrous DCM (50 mL).

  • Cooling: Submerge the flask in an ice/water bath to reach 0°C.

  • Amine Addition: Add Triethylamine (1.5 eq) followed by the slow, dropwise addition of Methylamine (1.2 eq). Critical: Exothermic reaction; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Quench with water (50 mL).

    • Extract the organic layer with DCM (3 x 30 mL).

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH/DCM) to yield the target sulfonamide.

Application Workflow: Derivatization to Sulfonylurea Herbicides

Context: The primary utility of this scaffold is in generating N-methylated analogs of sulfonylurea herbicides (similar to Nicosulfuron). The N-methyl group can alter the degradation profile and selectivity between crops and weeds.

Reaction Logic

The secondary sulfonamide is coupled with a heterocyclic isocyanate or carbamate. Note that the N-methyl group reduces nucleophilicity compared to a primary sulfonamide, often requiring stronger bases or catalysts.

SynthesisWorkflow cluster_0 Bioassay Screening Start 6-Methylpyridine-3- sulfonyl chloride Inter N,6-Dimethylpyridine- 3-sulfonamide (Target Scaffold) Start->Inter + MeNH2 (Sulfonylation) Product N-Methyl Sulfonylurea (Candidate Herbicide) Inter->Product + DBU/MeCN (Coupling) Reagent Pyrimidinyl Isocyanate (Coupling Agent) Reagent->Product ALS Inhibition\n(In Vitro) ALS Inhibition (In Vitro) Product->ALS Inhibition\n(In Vitro) Whole Plant\n(Greenhouse) Whole Plant (Greenhouse) Product->Whole Plant\n(Greenhouse)

Figure 1: Synthetic workflow transforming the scaffold into an active herbicide candidate.

Bioassay Protocols

To validate the utility of the synthesized derivatives, the following standard agrochemical assays are required.

Protocol A: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Purpose: Determine if the derived sulfonylurea inhibits the target enzyme ALS, blocking branched-chain amino acid biosynthesis (Valine, Leucine, Isoleucine).

  • Enzyme Preparation: Extract ALS enzyme from young pea shoots or corn seedlings using phosphate buffer (pH 7.5) containing FAD, TPP, and MgCl

    
    .
    
  • Assay Setup:

    • In a 96-well plate, add 50 µL of enzyme extract.

    • Add 10 µL of test compound (dissolved in DMSO, serial dilutions from 100 µM to 0.01 µM).

    • Initiate reaction with 40 µL substrate solution (Sodium Pyruvate).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Development:

    • Stop reaction with H

      
      SO
      
      
      
      .
    • Decarboxylate acetolactate to acetoin by heating at 60°C for 15 min.

    • Add Creatine and

      
      -Naphthol (Voges-Proskauer reagents) to develop color.
      
  • Quantification: Measure Absorbance at 530 nm. Calculate IC

    
     relative to control (no inhibitor).
    
Protocol B: Insecticidal Contact Bioassay (Aphids)

Purpose: Pyridine sulfonamides often exhibit activity against hemipteran pests.

  • Test Organism: Aphis gossypii (Cotton aphid) or Myzus persicae.

  • Method: Leaf-Dip or Spray Method.

    • Cut leaf discs (cabbage or cotton) and dip in test solution (200 ppm, 0.1% Triton X-100 surfactant) for 5 seconds.

    • Air dry discs and place on agar in petri dishes.

    • Infest with 20 adult aphids.

  • Observation: Incubate at 25°C. Count mortality at 24h, 48h, and 72h.

  • Metric: Calculate LC

    
     (Lethal Concentration 50%).
    

Mechanism of Action (MoA) Visualization

Understanding where these compounds fit in the biological pathway is crucial for resistance management.

MoA Pyruvate Pyruvate ALS Acetolactate Synthase (Target Enzyme) Pyruvate->ALS Substrate BranchedAA Valine, Leucine, Isoleucine ALS->BranchedAA Biosynthesis Inhibitor Sulfonylurea Derivative (From Scaffold) Inhibitor->ALS Inhibits (Non-competitive) Growth Plant Growth & Cell Division BranchedAA->Growth Essential Death Plant Death (Herbicidal Effect) Growth->Death Depletion leads to

Figure 2: Mode of Action for ALS-inhibiting herbicides derived from the pyridine-sulfonamide scaffold.

References

  • Bayer CropScience GmbH. (2005).[1] 4-Haloalkylpyridine-3-sulfonic acid amides, processes for their preparation, agents containing them and their use as pesticides.[1] DE102004018953A1.[1]

  • Dow AgroSciences LLC. (2008).[1] Pyridine-3-sulfonyl compounds as pesticidal agents.[1] US Patent 7,365,042.

  • Hutchison Medipharma Ltd. (2019). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[2][3] WO2019201283A1. (Describes synthesis of N,6-dimethylpyridine-3-sulfonamide).

  • Narayana, B., et al. (2013).[4] Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents.[5] Rasayan Journal of Chemistry, 6(2), 145-151.

  • Tsukamoto, M., et al. (2021).[6][7] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[6] Journal of Pesticide Science, 46(2).

Sources

Technical Guide: Storage, Handling, and Stability Protocol for N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: N,6-dimethylpyridine-3-sulfonamide (CAS: 37581-11-6)[1]

  • Application: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), Chemical Synthesis.

  • Version: 1.0 (Current as of 2026)

Abstract

This technical guide defines the rigorous storage, handling, and solubilization protocols for N,6-dimethylpyridine-3-sulfonamide . While sulfonamides are generally robust pharmacophores, the pyridine moiety introduces specific hygroscopic and pH-sensitive vulnerabilities. This document provides a self-validating workflow to minimize hydrolytic degradation and oxidative stress, ensuring high-fidelity experimental data in drug discovery campaigns.

Part 1: Physicochemical Profile & Hazard Identification

Before handling, researchers must understand the "personality" of the molecule. This compound combines a basic pyridine ring with a polar, potentially acidic sulfonamide group (secondary sulfonamide).

Table 1: Physicochemical Properties & Safety Data
PropertySpecification / ValueCritical Note
CAS Number 37581-11-6Primary identifier for inventory tracking.
Molecular Formula

MW: ~186.23 g/mol
Physical State Solid (Crystalline powder)Typically white to off-white; yellowing indicates oxidation.
Solubility DMSO (>50 mM), Methanol, EthanolLow water solubility at neutral pH; soluble in dilute alkali.
pKa (Predicted) ~10.5 (Sulfonamide NH), ~5.2 (Pyridine N)Amphoteric character: Basic ring, weakly acidic sulfonamide.
Hygroscopicity Moderate to HighPyridine nitrogen can hydrogen-bond with atmospheric water.
Hazards Irritant (Skin/Eye/Respiratory)Potential sensitizer (Sulfonamide class effect).[2]

Part 2: The Degradation Matrix (Mechanistic Insight)

To preserve the compound, we must understand how it fails. The stability of N,6-dimethylpyridine-3-sulfonamide is threatened by three primary vectors:

  • Moisture-Induced Hydrolysis: While the sulfonamide bond is robust, the presence of the electron-withdrawing pyridine ring makes the sulfonyl group more electrophilic. In the presence of water and extreme pH (acidic or basic), the sulfonamide bond can cleave, releasing 6-methylpyridin-3-sulfonic acid and methylamine .

  • Oxidative N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation by peroxides or long-term exposure to air/light, forming the Pyridine N-oxide . This alters the electronic properties and pKa of the molecule, ruining binding assays.

  • Hygroscopic Clumping: Absorption of water alters the effective molecular weight (weighing errors) and accelerates the hydrolysis pathways described above.

Visualization: Degradation Pathways & Stability Logic

DegradationPathways Compound N,6-dimethylpyridine-3-sulfonamide (Intact Active) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Slow (Neutral pH) Compound->Hydrolysis Fast (pH < 4 or > 10) Oxidation N-Oxidation (Pyridine Nitrogen) Compound->Oxidation Long-term exposure Moisture Atmospheric Moisture (>60% RH) Moisture->Hydrolysis Accelerates Light UV/Ambient Light + Oxygen Light->Oxidation Radical initiation Product1 Degradant A: 6-methylpyridin-3-sulfonic acid Hydrolysis->Product1 Product2 Degradant B: Pyridine N-oxide derivative Oxidation->Product2

Figure 1: Mechanistic degradation pathways. Note that hydrolysis is pH-dependent, while oxidation is driven by light and oxygen exposure.

Part 3: Storage Protocol (The "Cold Chain")

This protocol ensures the compound remains >98% pure for up to 24 months.

Solid State Storage (Long-Term)
  • Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent photo-oxidation.

  • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if the seal is tight.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (Silica gel or Drierite).

Solution State Storage (Working Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO prevents hydrolysis better than water/buffer and solubilizes the amphoteric compound effectively.

  • Concentration: 10 mM to 50 mM stock.

  • Temperature: -20°C.

  • Freeze-Thaw Cycles: Limit to <5. Aliquot stocks into single-use volumes (e.g., 20 µL) to avoid repeated cycling.

  • Stability Window: Use DMSO stocks within 3 months.

Part 4: Handling & Solubilization Protocol

This section details the step-by-step workflow for preparing the compound for biological assays or synthesis.

Protocol A: Weighing & Solubilization

Objective: Prepare a 10 mM stock solution in DMSO.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold vial condenses atmospheric water onto the hygroscopic solid, ruining the remaining powder.

  • Weighing:

    • Use an anti-static gun if the powder is "fly-away" (common with crystalline sulfonamides).

    • Weigh quickly into a pre-tared amber glass vial.

  • Solvent Addition:

    • Add Anhydrous DMSO (Grade: ≥99.9%, Water Content <0.005%).

    • Calculation: Volume (mL) = [Mass (mg) / MW (186.23)] / Concentration (M).

  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, sonicate in a water bath for 2 minutes at ambient temperature. Do not heat above 40°C.

  • Inspection: Solution should be clear and colorless. Yellowing suggests degradation.

Protocol B: Aqueous Dilution (Assay Preparation)

Objective: Dilute DMSO stock into aqueous buffer (e.g., PBS) without precipitation.

  • Stepwise Addition: Do not add water to the DMSO stock. Add the DMSO stock into the rapidly stirring buffer.

  • pH Check: Ensure the buffer pH is near 7.4.

    • Note: At very low pH (<4), the pyridine ring protonates, increasing solubility but risking hydrolysis. At high pH (>10), the sulfonamide NH deprotonates, increasing solubility.

  • Precipitation Risk: If the final concentration >100 µM in aqueous buffer, observe for "crashing out" (cloudiness) after 15 minutes.

Visualization: Handling Workflow

HandlingWorkflow Start Frozen Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate CRITICAL STEP Open Open Vial Equilibrate->Open Prevents Condensation Weigh Weigh Solid Open->Weigh Dissolve Add Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve QC Visual QC (Clear/Colorless?) Dissolve->QC Use Proceed to Assay QC->Use Yes Discard Discard/Re-purify QC->Discard No (Yellow/Cloudy)

Figure 2: Handling workflow emphasizing the critical equilibration step to prevent moisture ingress.

Part 5: Quality Control & Validation

Trust but verify. Before committing the compound to expensive cell assays or animal studies, run this rapid QC check.

LC-MS Validation Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI+ (Expected Mass: [M+H]+ = 187.23).

  • Acceptance Criteria:

    • Purity > 95% by UV AUC.

    • Single mass peak at 187.23 m/z.

    • Red Flag:[3] Appearance of peak at [M+H]+ = 203 (N-oxide) or [M+H]+ = 174 (Hydrolysis fragment).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, N,6-Dimethylpyridine-3-sulfonamide. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[4] Journal of Hazardous Materials, 221-222, 264-274. (Establishes baseline hydrolytic stability of the sulfonamide class).

  • Scriven, E. F. V. (1984).Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
  • Sigma-Aldrich (Merck).Handling and Storage of Hygroscopic Building Blocks. Technical Bulletin AL-134. (Standard industry protocol for moisture-sensitive reagents).

Sources

Troubleshooting & Optimization

Improving reaction yield of N,6-dimethylpyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PYR-SULF-OPT-001 Subject: Yield Optimization & Troubleshooting for N,6-Dimethylpyridine-3-sulfonamide Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Killers"

Our analysis of user data regarding the synthesis of N,6-dimethylpyridine-3-sulfonamide identifies two primary failure modes responsible for yields <40%:

  • Hydrolytic Instability: The intermediate, 6-methylpyridine-3-sulfonyl chloride, is significantly less stable than its benzene counterparts. It undergoes rapid hydrolysis to the sulfonic acid in the presence of trace moisture or aqueous amine solutions.

  • Amphoteric Loss during Workup: The product contains a basic pyridine nitrogen (

    
    ) and an acidic sulfonamide proton (
    
    
    
    ). Standard acid/base washes often inadvertently extract the product into the aqueous waste stream.

Critical Process Parameters (CPP)

Before attempting the protocol, review the mechanistic constraints in the diagram below.

ReactionPathway cluster_conditions Critical Control Points Start 6-Methylpyridine-3- sulfonic acid Inter Sulfonyl Chloride Intermediate Start->Inter PCl5/POCl3 Reflux Prod Target: N,6-Dimethylpyridine- 3-sulfonamide Inter->Prod MeNH2 (Anhydrous) THF/DCM, 0°C Waste1 Waste: Sulfonic Acid Inter->Waste1 Hydrolysis (Trace H2O) Waste2 Waste: Aqueous Salt Prod->Waste2 Incorrect pH (pH < 4 or pH > 11)

Figure 1: Reaction pathway highlighting the two critical loss points: Hydrolysis of the intermediate and pH-dependent extraction loss.

Optimized Protocol (High-Yield Method)

Objective: Synthesis of N,6-dimethylpyridine-3-sulfonamide via the sulfonyl chloride route.

Phase A: Sulfonyl Chloride Formation

Note: Commercial sulfonyl chlorides of pyridine are often degraded. Fresh synthesis is recommended.

  • Reagents: Suspend 6-methylpyridine-3-sulfonic acid (1.0 eq) in dry acetonitrile or toluene. Add

    
     (1.1 eq) and catalytic 
    
    
    
    .
  • Reaction: Reflux for 2–4 hours.

  • Isolation: Remove solvent in vacuo. Do not wash with water. Azeotrope with dry toluene twice to remove traces of

    
    . Use the crude solid immediately.
    
Phase B: Sulfonamidation (The Critical Step)

Standard aqueous methylamine addition causes hydrolysis. Use this anhydrous modification.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Solvent

/ Dioxane
Anhydrous DCM or THF
Amine Source 40% Aqueous Methylamine2.0M Methylamine in THF
Base NaOH /

Excess Methylamine (2.5 eq) or TEA (1.5 eq)
Temperature Room Temp

addition, warm to RT

Step-by-Step:

  • Dissolve the crude sulfonyl chloride in anhydrous DCM (0.2 M concentration).

  • Cool to

    
      under Nitrogen/Argon.
    
  • Add 2.0M Methylamine in THF (2.5 eq) dropwise over 20 minutes.

    • Why? The reaction is exothermic. Heat accelerates decomposition.

  • Allow to warm to room temperature and stir for 2 hours.

  • Monitor: Check TLC (DCM:MeOH 95:5). The chloride (

    
    ) should disappear; product (
    
    
    
    ) appears.

Purification & Workup Guide (The "Rescue")

Problem: The product is amphoteric.

  • pH < 4: Product is protonated (Pyridinium form)

    
     Soluble in water.
    
  • pH > 11: Product is deprotonated (Sulfonamide anion)

    
     Soluble in water.
    

The "Goldilocks" Extraction Protocol:

  • Quench: Add water to the reaction mixture.

  • pH Adjustment: Adjust the aqueous layer pH to 7.0 – 8.0 using saturated

    
     or dilute HCl.
    
    • Do not use strong NaOH.

  • Extraction: Extract 3x with DCM or EtOAc .

    • Pro-Tip: If the product does not extract, saturate the aqueous layer with NaCl (salting out) and use 10% MeOH in DCM for extraction.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting & FAQs

Q1: I see a spot on TLC that doesn't move (baseline). What is it?

A: This is likely 6-methylpyridine-3-sulfonic acid .

  • Cause: Your sulfonyl chloride hydrolyzed before reacting with the amine.

  • Fix: Ensure your methylamine source is anhydrous (THF solution) and your glassware is oven-dried. Avoid aqueous workups of the intermediate chloride.

Q2: My crude yield is high, but I lose everything after washing with 1M HCl.

A: You washed your product away.

  • Mechanism: The pyridine nitrogen is basic. 1M HCl protonates it, making the molecule a water-soluble salt.

  • Fix: Skip the acid wash. If you need to remove excess amine, use a pH 7.5 phosphate buffer wash, or rely on column chromatography (DCM/MeOH gradient).

Q3: Can I use Pyridine-3-sulfonyl chloride hydrochloride salt?

A: Yes, but it is highly hygroscopic.

  • Handling: Handle in a glovebox or rapid-weighing scenario. If the solid has turned into a gum/oil, it has hydrolyzed and will not react.

Q4: I see two spots close together on TLC.

A: This could be the Bis-sulfonamide (rare with methylamine but possible) or a regioisomer if the starting material wasn't pure.

  • Verification: Run NMR. If you see two methyl groups on the nitrogen (N(Me)2), you used dimethylamine contaminant. If you see two sulfonyl groups, you used too much chloride relative to amine.

Logic Flow for Troubleshooting

Use this decision tree to diagnose your current experiment.

Troubleshooting Start Low Yield (<40%) CheckTLC Check Crude TLC (Before Workup) Start->CheckTLC Baseline Major Spot on Baseline? CheckTLC->Baseline Yes NoBaseline Product Spot Present but Disappeared after Workup? CheckTLC->NoBaseline No Hydrolysis Hydrolysis Occurred. Action: Use Anhydrous Amine/Solvents Baseline->Hydrolysis Extraction Extraction pH Error. Action: Adjust pH to 7-8 NoBaseline->Extraction Yes

Figure 2: Diagnostic logic for identifying the source of yield loss.

References

  • BenchChem. (2025).[1][2][3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link] (General stability trends of pyridine sulfonyl chlorides).

  • Rasayan J. Chem. (2013).[4] Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Retrieved from [Link] (General synthesis protocols for pyridosulfonamides).

  • Schott, H. et al. (1988).[5] Isoelectric points of some sulfonamides. Journal of Pharmaceutical Sciences. Retrieved from [Link] (pKa and solubility data for sulfonamide workup).

  • Organic Syntheses. Methylamine Hydrochloride. Retrieved from [Link] (Preparation of amine reagents).

Sources

Technical Support Center: N,6-Dimethylpyridine-3-sulfonamide Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,6-dimethylpyridine-3-sulfonamide is a secondary sulfonamide featuring a pyridine core. Its stability and solubility are governed by two distinct ionization events: the protonation of the pyridine nitrogen (basic) and the deprotonation of the sulfonamide nitrogen (acidic).

Optimal Stability Window: pH 5.0 – 8.0 Critical Risk: Acid-catalyzed hydrolysis at pH < 3.0 and base-catalyzed degradation at pH > 11.0 .

Part 1: The Mechanistic Basis (Why pH Matters)

To troubleshoot stability, one must understand the molecule's "switch" points (pKa values). This compound is amphoteric.

  • The Pyridine Nitrogen (Basic, pKa ≈ 3.0 - 3.5):

    • The electron-withdrawing sulfonyl group at position 3 significantly lowers the basicity of the pyridine ring compared to unsubstituted pyridine (pKa 5.2).

    • At pH < 3: The pyridine nitrogen becomes protonated (

      
      ). This places a positive charge on the ring, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water (acid-catalyzed hydrolysis).
      
  • The Sulfonamide Nitrogen (Acidic, pKa ≈ 10.5 - 11.0):

    • As a secondary sulfonamide (

      
      ), the N-H proton is acidic.
      
    • At pH > 11: The nitrogen deprotonates to form an anion (

      
      ). While the anion is generally resistant to hydrolysis due to charge repulsion, extreme basicity can still force cleavage, particularly at elevated temperatures.
      
Speciation & Stability Diagram

Speciation Cation CATIONIC SPECIES (pH < 3) High Hydrolysis Risk Neutral NEUTRAL SPECIES (pH 5 - 8) Optimal Stability Cation->Neutral Deprotonation (Pyridine N) Neutral->Cation +H+ Anion ANIONIC SPECIES (pH > 11) Moderate Stability (Solubility Increases) Neutral->Anion Deprotonation (Sulfonamide N) Anion->Neutral +H+

Caption: pH-dependent speciation of N,6-dimethylpyridine-3-sulfonamide. The neutral form exhibits the highest resistance to hydrolytic cleavage.

Part 2: Troubleshooting & FAQs
Q1: "I'm observing a new peak in my HPLC chromatogram after storing the sample in 0.1% TFA (pH ~2). What is happening?"

Diagnosis: Acid-Catalyzed Hydrolysis. Mechanism: At pH ~2, the pyridine ring is protonated. This electron-deficient ring pulls electron density away from the sulfur atom, activating the S-N bond. Water attacks the sulfur, cleaving the sulfonamide. Degradation Products:

  • 6-methylpyridine-3-sulfonic acid (Highly polar, elutes near void volume in Reverse Phase HPLC).

  • Methylamine (Not UV active, often invisible). Solution:

  • Immediate: Neutralize the sample to pH 6-7 immediately after collection or synthesis.

  • Protocol Change: Switch from TFA (Trifluoroacetic acid) to Formic Acid (pH ~2.5) or Ammonium Acetate (pH 4.5) if LC-MS compatibility allows, but ideally, store in buffered saline (PBS) at pH 7.4.

Q2: "My compound precipitates when I adjust the pH to 7.0. Why?"

Diagnosis: Isoelectric/Neutral Solubility Limit. Mechanism: At pH 7.0, the compound is predominantly in its neutral form (uncharged). Neutral organic molecules have the lowest aqueous solubility compared to their cationic (low pH) or anionic (high pH) counterparts. Solution:

  • Cosolvents: Add 5-10% DMSO or Acetonitrile to the buffer.

  • Salt Formation: If aqueous solubility is strictly required without organics, you may need to move to pH > 9.0 (forming the sulfonamide salt), but this risks long-term stability.

  • Validation: Check the LogP. N,6-dimethylpyridine-3-sulfonamide has a moderate LogP (~0.5 - 1.0). It should be soluble in millimolar concentrations, but high-concentration stocks (>10 mM) may crash out.

Q3: "Can I use this compound in a biological assay at pH 7.4 for 48 hours?"

Answer: Yes. Reasoning: At pH 7.4 (physiological pH), the compound is >99% in the neutral form. Sulfonamides are kinetically stable to hydrolysis at neutral pH at 37°C. Caveat: Ensure the buffer (e.g., PBS or HEPES) does not contain strong nucleophiles that could react with other parts of your molecule, although the sulfonamide bond itself is robust here.

Part 3: Quantitative Data & Protocols
Table 1: Predicted Stability Profile
ConditionpH RangePredominant SpeciesStability RatingHalf-Life (

) Estimate*
Strong Acid < 2.0Cation (

)
Poor Hours to Days
Weak Acid 3.0 - 5.0MixedModerate Weeks
Neutral 5.0 - 8.0NeutralExcellent > 1 Year
Weak Base 8.0 - 10.0NeutralGood Months to Years
Strong Base > 12.0Anion (

)
Moderate Days to Weeks

*Estimates based on general pyridine-sulfonamide kinetics at 25°C.

Protocol: pH Stability Profiling (HPLC)

Use this protocol to empirically determine the exact stability window for your specific batch.

Reagents:

  • Buffer A: 10 mM Ammonium Formate (pH 3.0)

  • Buffer B: 10 mM Ammonium Acetate (pH 6.0)

  • Buffer C: 10 mM Ammonium Bicarbonate (pH 9.0)

  • Internal Standard: Caffeine (or similar stable neutral compound)

Workflow:

  • Preparation: Dissolve 1 mg of N,6-dimethylpyridine-3-sulfonamide in 100 µL DMSO.

  • Dilution: Spiking 10 µL of stock into 990 µL of Buffer A, B, and C (Final conc: ~10 µg/mL).

  • Incubation: Incubate samples at 40°C (accelerated condition) in a thermomixer.

  • Sampling: Inject 10 µL onto HPLC at T=0, T=24h, and T=48h.

  • Analysis: Monitor the Area Under Curve (AUC) ratio of [Compound] / [Internal Standard].

    • Pass Criteria: >98% recovery relative to T=0.

Degradation Pathway Diagram

Degradation Parent N,6-dimethylpyridine-3-sulfonamide (Parent) Intermediate Tetrahedral Intermediate (Activated by H+) Parent->Intermediate H2O / H+ (pH < 3) Product1 6-methylpyridine-3-sulfonic acid Intermediate->Product1 Cleavage Product2 Methylamine Intermediate->Product2 Cleavage

Caption: Acid-catalyzed hydrolysis pathway yielding sulfonic acid and amine degradation products.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12711515, N,N-Dimethylpyridine-3-sulfonamide. (Note: Structural analog used for physicochemical property derivation).[1] Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Establishes general stability of sulfonamides at pH 7-9 and instability at pH 4). Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, solvation and distribution of sulfonamides. (Provides pKa correlation data for sulfonamide nitrogen). Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists Topic: Troubleshooting & Optimization for CAS [N/A for specific derivative, Core Scaffold: Pyridine-3-sulfonamide]

Core Directive & Executive Summary

The Challenge: Scaling the production of N,6-dimethylpyridine-3-sulfonamide presents a unique dichotomy. While the sulfonylation chemistry is textbook, the pyridine core introduces specific instability vectors—primarily the hydrolytic sensitivity of the 6-methylpyridine-3-sulfonyl chloride intermediate and the amphoteric nature of the product during workup.

The Solution: This guide moves beyond standard lab protocols to address the thermodynamics and mass transfer issues inherent at the kilogram scale. We focus on the coupling of 6-methylpyridine-3-sulfonyl chloride with methylamine , utilizing a controlled biphasic or anhydrous approach to maximize yield and minimize the "sulfonic acid" impurity.

Critical Safety & Handling (Read Before Operating)
  • Sulfonyl Chloride Instability: The precursor, 6-methylpyridine-3-sulfonyl chloride, is significantly less stable than its phenyl analogs. The electron-deficient pyridine ring makes the sulfonyl sulfur highly electrophilic and prone to rapid hydrolysis by atmospheric moisture. Store at -20°C under Argon.

  • Methylamine Hazards: Methylamine (gas or solution) is toxic and highly flammable. At scale, use 2M solutions in THF or Methanol rather than gas to control stoichiometry and exotherms, unless specialized gas-flow reactors are available.

  • Exotherm Management: The reaction is highly exothermic ($ \Delta H \approx -130 \text{ kJ/mol} $). On a >100g scale, adiabatic temperature rise can lead to solvent boiling and runaway pressure.

Troubleshooting Guide (Q&A Format)
Q1: My yield dropped from 92% (1g scale) to 65% (100g scale). The LC-MS shows a large peak for the sulfonic acid mass. What happened?

Diagnosis: This is a classic Mass Transfer vs. Hydrolysis competition. On a small scale, mixing is instantaneous. On a large scale, if the methylamine addition is too slow or mixing is poor, adventitious water (or moisture in the solvent) competes with the amine for the sulfonyl chloride.

Corrective Action:

  • Check Reagent Quality: Ensure the sulfonyl chloride is a white/pale yellow solid. If it is a sticky brown gum, it has already partially hydrolyzed/decomposed.

  • Dry Solvents: Use anhydrous DCM or THF (Water content <0.05%).

  • Inverse Addition: Instead of adding amine to the chloride, add the chloride solution to an excess of amine at low temperature. This ensures the chloride is immediately surrounded by a high concentration of nucleophile, favoring amide formation over hydrolysis.

Q2: During the addition of methylamine, the internal temperature spiked despite the cooling jacket. How do I control the exotherm?

Diagnosis: Heat generation rate > Heat removal rate. Sulfonylation is fast; the rate-limiting step is often mixing.

Corrective Action:

  • Dilution: Increase the solvent volume for the sulfonyl chloride to act as a heat sink.

  • Controlled Dosing: Use a peristaltic pump for amine addition. Link the pump rate to the internal temperature probe (e.g., "Stop addition if

    
    ").
    
  • Switch Base: If using neat methylamine, switch to a Schotten-Baumann condition (DCM/Water biphasic system with

    
    ). Water acts as a massive heat sink, and the biphasic nature protects the chloride if the stirring is vigorous enough to facilitate interfacial reaction without allowing bulk hydrolysis.
    
Q3: The product is not precipitating during the acidic workup, or I'm losing product to the aqueous layer.

Diagnosis: Amphoteric Loss. Unlike benzene sulfonamides, the pyridine ring is basic (


).
  • At low pH (<3) , the pyridine nitrogen is protonated (pyridinium species), making the molecule water-soluble.

  • At high pH (>11) , the sulfonamide proton (

    
    ) might be removed, forming a water-soluble salt.
    

Corrective Action:

  • Target pH: You must adjust the final aqueous pH to the isoelectric point (typically pH 6.5–7.5) to maximize precipitation and extraction efficiency.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (Salting-out effect).

Detailed Experimental Protocol (Scale-Up Optimized)

Target Scale: 100g Input Reaction: Nucleophilic Substitution

Materials:

  • Reagent A: 6-Methylpyridine-3-sulfonyl chloride (1.0 equiv)

  • Reagent B: Methylamine (2.0M in THF) (2.5 equiv) — Excess acts as HCl scavenger.

  • Solvent: Anhydrous Dichloromethane (DCM) (10 vol relative to A)

Step-by-Step Methodology:

  • Reactor Prep: Flame-dry a 2L jacketed reactor. Purge with

    
    . Set jacket temperature to -10°C.
    
  • Charge: Add Reagent A (100g) and DCM (800 mL). Stir until fully dissolved. Note: If A does not dissolve clearly, filter the solution to remove pre-formed sulfonic acid.

  • Addition: Charge Reagent B into a pressure-equalizing addition funnel.

  • Reaction: Add Reagent B dropwise over 60–90 minutes.

    • Critical Parameter: Maintain internal temperature

      
      .
      
    • Observation: A white precipitate (Methylamine[1]·HCl) will form immediately.

  • Monitor: Stir at 0°C for 1 hour. Check HPLC. Target: <1% starting chloride.

  • Quench: Slowly add water (500 mL) to dissolve the salts.

  • pH Adjustment: The mixture will be basic. Separate layers.

    • Organic Layer:[2] Wash with dilute citric acid (pH 5 buffer) then Brine.

    • Aqueous Layer Check: Check pH.[3][4] If product is missing from organic, adjust aqueous to pH 7 and re-extract with DCM.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
  • Crystallization: Recrystallize from EtOAc/Heptane if purity <98%.

Visualization & Logic Flows
Diagram 1: Reaction Pathway & Impurity Logic

ReactionPathway cluster_conditions Critical Control Points Start 6-Methylpyridine-3- sulfonyl chloride Intermediate Transition State (Tetrahedral) Start->Intermediate + MeNH2 (Fast) Byproduct 6-methylpyridine- 3-sulfonic acid (Impurity) Start->Byproduct + H2O (Competes if mixing poor) Reagent Methylamine (Nucleophile) Water H2O (Moisture/Impurity) Product N,6-dimethylpyridine- 3-sulfonamide (Target) Intermediate->Product - HCl Salt MeNH3+ Cl- (Salt) Intermediate->Salt + Excess MeNH2

Caption: Kinetic competition between amination (Target) and hydrolysis (Impurity). High local amine concentration favors the green path.

Diagram 2: Workup & pH Solubility Logic

WorkupLogic Mix Reaction Mixture (Product + Salt + Impurities) Quench Add Water (Dissolve Salts) Mix->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer PhaseSep->AqLayer Salts + Lost Product OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer Main Product CheckPH Check pH of Aqueous Crucial Step! AqLayer->CheckPH LowPH LowPH CheckPH->LowPH Too Acidic HighPH HighPH CheckPH->HighPH Too Basic IdealPH pH 6.5 - 7.5 (Neutral Species) CheckPH->IdealPH Target Range LowPH->IdealPH Add Base (NaHCO3) HighPH->IdealPH Add Acid (Citric) Precip Product Precipitates or Extracts to Org IdealPH->Precip

Caption: Solubility profile of the pyridine-sulfonamide scaffold. Yield loss occurs at pH extremes due to ionization.

Comparative Data: Base & Solvent Selection
Base / ScavengerSolvent SystemYield (Scale >50g)PurityNotes
Excess Methylamine (2.5 eq) DCM (Anhydrous) 88-92% High Recommended. Salt precipitates, easy filtration.
Triethylamine (1.1 eq)THF75-80%MedTEA salts can be sticky; harder to remove completely.

(Aq)
DCM/Water (1:1)85%HighGood for heat control, but requires vigorous stirring (Schotten-Baumann).
PyridineDCM60%LowPyridine competes as a nucleophile; difficult to remove high boiling solvent.
References
  • BenchChem Technical Support. (2025).[3][5][6][7] Scaling Up Pyridine-2-Sulfonate Synthesis: Troubleshooting Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-sulfonyl chloride Product Sheet & Safety Data.[8] Retrieved from

  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Beilstein J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides. PubMed. Retrieved from

  • Core.ac.uk. (2018). The Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Retrieved from

Sources

Technical Support Center: Handling & Stabilization of N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: REF-HYGRO-PYR-03 Subject: Resolving Hygroscopic Issues in N,6-dimethylpyridine-3-sulfonamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Hygroscopicity Challenge

N,6-dimethylpyridine-3-sulfonamide is a critical intermediate in medicinal chemistry. Structurally, the molecule contains a pyridine nitrogen (a hydrogen bond acceptor) and a sulfonamide moiety (containing both donors and acceptors). This dual functionality creates a high affinity for atmospheric water.

When this powder absorbs moisture, it undergoes deliquescence (dissolving in absorbed water) or caking , leading to:

  • Stoichiometric Errors: Weighing "wet" powder results in under-dosing the reagent in synthesis.

  • Process Failure: Clumped material fails to dissolve uniformly, causing localized concentration gradients.

  • Hydrolytic Instability: While sulfonamides are generally stable, the presence of water at elevated temperatures or acidic pH can accelerate degradation.

This guide provides a self-validating protocol to restore, handle, and store this material without compromising data integrity.

Immediate Troubleshooting: "My Powder is Clumped"

If your reagent has already absorbed moisture and formed aggregates, do not attempt to crush it in open air. Friction generates heat, which, combined with moisture, can degrade the compound. Follow this decision matrix.

Workflow: Material Restoration Protocol

RestorationProtocol Start Condition: Powder is Clumped/Sticky CheckColor Check Color Integrity (Is it dark/discolored?) Start->CheckColor Discard DISCARD (Likely chemical degradation) CheckColor->Discard Yes (Yellow/Brown) SolventCheck Is material soluble in DCM or MeOH? CheckColor->SolventCheck No (White/Off-white) Dry Vacuum Drying Protocol (40°C, <10 mbar, 12h) SolventCheck->Dry Minor Clumping Recrystallize Recrystallization (Dissolve in dry MeOH -> Filter -> Evaporate) SolventCheck->Recrystallize Severe Caking/Liquefaction KF_Test Validation: Karl Fischer Titration (Target < 0.5% w/w) Dry->KF_Test Recrystallize->KF_Test KF_Test->Dry Fail (>0.5%) Storage Aliquot & Seal (Desiccator/Glovebox) KF_Test->Storage Pass

Figure 1: Decision tree for restoring hygroscopic N,6-dimethylpyridine-3-sulfonamide. Use this logic to determine if drying or recrystallization is required.

Standard Operating Procedures (SOPs)

SOP-01: The "Zero-Exposure" Weighing Technique

Standard weighing on an open balance is the #1 cause of experimental error with this compound.

The Protocol:

  • Equilibration: Bring the storage container to room temperature before opening to prevent condensation on the cold powder.

  • Inert Gas Blanket: If a glovebox is unavailable, place the balance inside a deep-dish tray and gently flow Nitrogen or Argon over the weighing boat.

  • Difference Weighing:

    • Tare a capped vial containing the powder.

    • Remove the approximate amount needed.

    • Re-cap immediately and weigh the vial again.

    • The mass loss is your dispensed amount. Never weigh the receiving vessel to determine the mass of a hygroscopic solid.

SOP-02: Drying & Storage
ParameterSpecificationScientific Rationale
Drying Method Vacuum Oven (40°C, 12h)Gentle heat removes surface water without melting the solid (MP check required).
Desiccant P₂O₅ (Phosphorus Pentoxide)Silica gel is too weak for pyridine derivatives. P₂O₅ chemically traps water.
Container Amber glass with Teflon-lined capPrevents UV degradation; Teflon ensures an airtight seal better than pulp liners.
Secondary Containment Heat-sealed Mylar bagProvides a moisture barrier if the primary cap seal fails.

Analytical Verification: Measuring Water Content

You cannot rely on visual inspection. A powder can look dry but contain 5% water by weight.

Method: Karl Fischer (KF) Titration (Volumetric)

  • Solvent System: Methanol:Formamide (2:1).

    • Why? Pyridine sulfonamides typically dissolve well in methanol, but formamide helps solubilize any potential salts or dimers.

  • Buffer: If the pH is strongly basic due to the pyridine ring, add benzoic acid to the KF vessel to buffer the solution to pH 5-7.

    • Why? The KF reaction rate is pH-dependent. Basic conditions can cause side reactions (buffered endpoint fading).

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel beads in the storage jar? A: No. Direct contact with silica gel can contaminate your powder with dust. Furthermore, standard silica gel is often insufficient for highly hygroscopic organic bases. Use a desiccator cabinet with active desiccant (like Drierite or P₂O₅) and keep the vial inside that cabinet.

Q2: The powder turned into a liquid. Is it ruined? A: Not necessarily. This is likely deliquescence .

  • Test: Dissolve a small amount in HPLC-grade methanol. Run an LC-MS.

  • Result: If the main peak is intact (M+H match) and purity is >95%, you can recover it. Dissolve the entire liquid mass in DCM (Dichloromethane), dry the organic layer with MgSO₄, filter, and rotary evaporate to a solid.

Q3: Why does my yield vary wildly between batches? A: You are likely correcting for molecular weight incorrectly.

  • Scenario: You calculate stoichiometry based on MW = 186.23 g/mol (anhydrous).

  • Reality: Your powder has 8% water. You effectively added 8% less reagent than calculated.

  • Fix: Always measure water content (LOD or KF) before critical steps and adjust the "As-Is" weight accordingly.

Q4: Can I lyophilize (freeze-dry) this compound? A: Yes, but with caution. Pyridine derivatives can be volatile under high vacuum if the pH is not controlled. Ensure the compound is frozen solid before applying vacuum and keep the condenser temperature below -50°C.

Advanced Handling Workflow

For scale-up or critical GMP applications, follow this closed-loop handling process.

HandlingWorkflow Storage Storage (Sealed/Desiccated) Transfer Transfer to Glove Bag/Box Storage->Transfer Inert Atmosphere Dispense Dispense into Pre-weighed Vial Transfer->Dispense <15% RH Seal Seal Vial Inside Bag Dispense->Seal Weigh Weigh Outside (Difference Method) Seal->Weigh Dissolve Immediate Dissolution Weigh->Dissolve <5 mins

Figure 2: Closed-loop handling to minimize moisture uptake during experimental preparation.

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Solids. In Handbook of Pharmaceutical Salts. Provides fundamental mechanisms of deliquescence in pyridine-based salts.
  • Jenike & Johanson. (2026).[1] Overcoming Common Pharmaceutical Powder Handling Challenges. Retrieved from

    • Context: Authoritative engineering controls for flowability and caking of hygroscopic powders.
  • BenchChem Technical Support. (2025). Handling Hygroscopic Pyridine Derivatives. Retrieved from

    • Context: Specific protocols for drying and aliquoting pyridine-dicarboxylate derivatives, applicable to sulfonamide analogs.
  • PubChem. (2025).[2] Compound Summary: 6-Chloropyridine-3-sulfonamide. National Library of Medicine. Retrieved from

    • Context: Structural analog data supporting physical property assumptions.
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Pyridine Sulfonamides. Retrieved from

    • Context: Safety and handling classific

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for N,6-dimethylpyridine-3-sulfonamide before handling.

Sources

Technical Support Center: Thermal Stability Analysis of N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This hub is designed for researchers, formulators, and drug development professionals working with N,6-dimethylpyridine-3-sulfonamide (CAS: 37581-11-6)[1]. As a critical building block in the synthesis of dual ATM and DNA-PK inhibitors for anti-tumor therapies[2], understanding the thermal boundaries of this compound is paramount.

Thermal profiling dictates the parameters for safe chemical scale-up, hot-melt extrusion (HME) formulation, and long-term storage stability. Below, we provide field-validated methodologies, diagnostic data matrices, and mechanistic troubleshooting guides to ensure your analytical workflows are robust and self-validating.

Scientist's Briefing: Mechanistic Thermal Behavior

N,6-dimethylpyridine-3-sulfonamide consists of a pyridine ring substituted with two methyl groups and a sulfonamide moiety. The thermal degradation of sulfonamides generally follows a highly predictable, enthalpy-entropy compensated pathway[3].

When subjected to thermal stress, the molecule remains stable until it reaches its melting point (typically between 150°C and 200°C for pyridine-sulfonamide derivatives)[4][5]. Beyond the melting point, primary thermal decomposition occurs via the cleavage of the C-S bond connecting the sulfonamide group to the aromatic pyridine ring, usually initiating above 250°C[6]. This cleavage releases volatile byproducts (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

), which requires specific handling during Differential Scanning Calorimetry (DSC) to prevent sensor damage.

Validated Analytical Workflows

To establish a self-validating thermal profile, Thermogravimetric Analysis (TGA) must always precede DSC. This prevents the accidental introduction of degrading samples into the DSC cell, which can cause pan ruptures and severe equipment contamination.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (


) and identify desolvation events.
  • Instrument Calibration: Calibrate the TGA microbalance and verify temperature accuracy using Curie point magnetic standards.

  • Sample Preparation: Accurately weigh 5–10 mg of N,6-dimethylpyridine-3-sulfonamide into an open alumina pan .

    • Causality Note: Avoid platinum pans. Platinum can catalytically interact with sulfur-containing degradation products at high temperatures, artificially lowering the apparent degradation onset[7].

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a strict flow rate of 50 mL/min.
    
    • Causality Note: An inert atmosphere is mandatory to isolate pure thermal cleavage from oxidative degradation, which would convolute the kinetic data[7][8].

  • Thermal Program: Equilibrate at 30°C for 5 minutes. Ramp the temperature at 10°C/min up to 600°C.

  • Data Validation: Calculate the first derivative (DTG) of the mass loss curve. A valid run is confirmed if the DTG baseline returns to exactly zero between any low-temperature solvent loss and the primary high-temperature sulfonamide cleavage event.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify the melting point (


), polymorphic transitions, and glass transition temperature (

) if amorphized.
  • Instrument Calibration: Calibrate heat flow and temperature using an Indium standard (

    
     = 156.6°C), which closely brackets the expected melting range of this compound class.
    
  • Sample Preparation: Weigh 2–3 mg of the sample into a standard aluminum pan. Crimp the pan with a pinhole lid.

    • Causality Note: If residual moisture or early-onset desulfonation occurs, the pinhole allows volatile gases to escape. A hermetically sealed pan will build internal pressure, altering the melting thermodynamics and risking a violent pan rupture[9].

  • Thermal Program (Heat-Cool-Heat):

    • Cycle 1: Ramp from 25°C to 220°C at 10°C/min (Do NOT exceed the

      
       established in Protocol A).
      
    • Cycle 2: Quench cool at 50°C/min down to -20°C to trap the amorphous state.

    • Cycle 3: Re-heat at 10°C/min to 220°C to observe the

      
       and cold crystallization.
      
  • Data Validation: True polymorphic transitions will appear as reversible or sequential endotherms/exotherms without associated mass loss in the TGA cross-reference.

ThermalWorkflow Start Sample Prep: N,6-dimethylpyridine-3-sulfonamide TGA TGA Analysis (Mass Loss vs. Temp) Start->TGA 5-10 mg, Alumina Pan DSC DSC Analysis (Heat Flow vs. Temp) Start->DSC 2-5 mg, Pinhole Al Pan TGA_Result Determine Decomposition Onset (T_d > 250°C) TGA->TGA_Result N2 Purge, 10°C/min DSC_Result Determine Melting Point (Endotherm) & Polymorphism DSC->DSC_Result N2 Purge, 10°C/min Integration Cross-Validation: Overlay TGA & DSC Data TGA_Result->Integration DSC_Result->Integration

Workflow for the parallel thermal characterization (TGA/DSC) of N,6-dimethylpyridine-3-sulfonamide.

Diagnostic Data Matrix

Compare your experimental results against these expected theoretical baselines for pyridine-sulfonamide derivatives[4][6][8].

Thermal ParameterExpected Range / ValueAnalytical TechniqueMechanistic Significance
Melting Point (

)
160°C – 200°CDSC (Endotherm)Transition from crystalline solid lattice to liquid state.
Onset of Degradation (

)
> 250°CTGA (Mass Loss)Cleavage of the sulfonamide group from the pyridine ring.
Desolvation Temperature 60°C – 120°CTGA & DSCEvaporation of trapped moisture or synthesis solvents (e.g., DMF).
Glass Transition (

)
50°C – 80°CDSC (Melt-Quench)Mobility onset in the amorphous state; critical for solid dispersions.

Troubleshooting Helpdesk (FAQs)

Q1: I am observing a 2-5% mass loss in the TGA between 80°C and 120°C, long before the expected degradation temperature. Is the compound unstable? A: No, the compound is likely stable. This early mass loss is almost certainly desolvation. Pyridine derivatives frequently coordinate with atmospheric moisture (forming hydrates) or trap polar aprotic solvents like N,N-dimethylformamide (DMF) used during synthesis[2]. Action: Run a TGA coupled with Mass Spectrometry (TGA-MS) or FTIR to identify the off-gassing species. Alternatively, dry the batch in a vacuum oven at 60°C for 24 hours and re-test.

Q2: My DSC baseline drifts wildly upward immediately following the melting endotherm. What is causing this artifact? A: An upward baseline drift post-melting indicates an exothermic decomposition event or a change in the heat capacity of the sample due to pan leakage. If you used a hermetically sealed pan, the vapor pressure from early-stage sulfonamide cleavage might be ballooning the pan, altering its thermal contact with the DSC sensor[9]. Action: Immediately abort the run to protect the sensor. Switch to a pinhole-crimped pan and ensure your maximum temperature does not exceed the


 established by your TGA data.

Q3: The DSC shows two distinct endothermic peaks before 200°C. Am I seeing degradation or something else? A: If TGA shows zero mass loss across this temperature range, you are not seeing degradation. Multiple endotherms typically indicate polymorphism—the compound is transitioning from a metastable crystalline form to a stable form, followed by the final melting of the stable form. Action: Perform Hot-Stage Microscopy (HSM) or variable-temperature Powder X-Ray Diffraction (PXRD) to visually and structurally confirm the polymorphic transition.

TroubleshootingTree Issue Unexpected Thermal Event Observed in DSC CheckTGA Is there concurrent mass loss in TGA? Issue->CheckTGA YesLoss Yes (>0.5%) CheckTGA->YesLoss NoLoss No (<0.1%) CheckTGA->NoLoss TempCheck Occurs below 150°C? YesLoss->TempCheck EndoExo Endothermic or Exothermic? NoLoss->EndoExo Solvent Residual Solvent / Moisture Action: Dry sample in vacuo TempCheck->Solvent Yes Degradation Premature Degradation Action: Check purity / inert gas TempCheck->Degradation No Polymorph Polymorphic Transition Action: Run PXRD to confirm EndoExo->Polymorph Endothermic Crystallization Cold Crystallization Action: Adjust cooling rate EndoExo->Crystallization Exothermic

Diagnostic logic tree for resolving unexpected thermal events during DSC analysis.

References

  • Google Patents. "BR112020021323A2 - DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY." patents.google.com.
  • Polymer Chemistry (RSC Publishing). "Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy." rsc.org. Available at:[Link]

  • MDPI. "Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products." mdpi.com. Available at:[Link]

  • PubMed. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." nih.gov. Available at:[Link]

Sources

Overcoming steric hindrance in 6-methylpyridine sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols over generic advice.

Topic: Overcoming Steric & Electronic Barriers in N-(6-methylpyridin-2-yl)sulfonamide Synthesis Document ID: TSC-PYR-006 Last Updated: March 2026

Diagnostic & Strategy Overview

The Core Problem: Synthesizing sulfonamides derived from 2-amino-6-methylpyridine presents a unique "pincer" challenge. While the 6-methyl group provides steric shielding to the ring nitrogen (N1), the primary hurdle is often misidentified. The difficulty typically arises from the electronic deactivation of the exocyclic amine (N2) combined with the bis-sulfonylation trap , rather than simple steric hindrance alone.

However, when reacting with sterically bulky sulfonyl chlorides (e.g., triisopropylbenzenesulfonyl chloride), the steric clash becomes the rate-determining factor.

Decision Matrix: Use the following logic to select your protocol:

  • Scenario A: Standard sulfonyl chloride (Tosyl, Mesyl). Issue: Low yield or Bis-sulfonylation.[1]

    
    Use Protocol 1 (Kinetic Control).
    
  • Scenario B: Bulky sulfonyl chloride OR unreactive amine. Issue: No reaction.

    
    Use Protocol 2 (Anionic Activation).
    
  • Scenario C: Aryl halide coupling (Reverse approach). Issue: Catalyst death.

    
    Use Protocol 3 (Pd-Catalysis).
    

Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Bis-Sulfonylation Trap" common in aminopyridine chemistry.

G Start 2-Amino-6-Methylpyridine Mono Mono-Sulfonamide (Desired Product) Start->Mono + R-SO2-Cl (Slow Step) Anion Sulfonamide Anion (Highly Nucleophilic) Mono->Anion + Base (Deprotonation pKa ~7) Bis Bis-Sulfonamide (Dead-End Byproduct) Anion->Bis + R-SO2-Cl (Fast Step!)

Caption: The "Bis-Sulfonylation Trap." The mono-product is more acidic than the starting material, leading to rapid deprotonation and subsequent over-reaction.

Validated Experimental Protocols

Protocol 1: Kinetic Control (Standard & Hindered Chlorides)

Best for: Minimizing bis-sulfonylation and handling moderately hindered sulfonyl chlorides.

The Logic: 2-aminopyridines are prone to reacting twice because the resulting sulfonamide N-H is acidic.[2] By using DCM (non-polar) instead of DMF, and Pyridine as a mild base, we suppress the formation of the reactive sulfonamide anion.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 equiv)

  • Sulfonyl Chloride (1.05 equiv) — Do not use large excess.

  • Pyridine (solvent/base) or DCM + Pyridine (3.0 equiv).

Step-by-Step:

  • Dissolution: Dissolve 2-amino-6-methylpyridine in anhydrous DCM (

    
    ). Add Pyridine (3.0 equiv).
    
  • Cryogenic Addition: Cool the mixture to 0°C . This is critical to differentiate the reaction rates of the amine vs. the sulfonamide anion.

  • Slow Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.

    • Why? Keeping the concentration of R-SO2-Cl low prevents the "hungry" anion from finding a partner.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Add saturated

    
    .
    
  • Purification: If bis-sulfonamide forms (visible by TLC), treat the crude mixture with NaOH/MeOH at reflux for 30 mins. This selectively hydrolyzes the bis product back to the mono product without destroying the pyridine ring.

Protocol 2: Anionic Activation (Extreme Steric Hindrance)

Best for: Extremely bulky sulfonyl chlorides (e.g., 2,4,6-triisopropyl) where Protocol 1 yields <10%.

The Logic: The neutral amine is not nucleophilic enough to attack a sterically crowded sulfur center. We must convert the amine to its amide anion (hard nucleophile) using a strong base.

Reagents:

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Anhydrous THF or DMF.

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous THF under Argon. Cool to 0°C.[2]

  • Amine Addition: Add 2-amino-6-methylpyridine slowly. Stir at 0°C for 30 mins until gas evolution ceases. The solution often turns yellow/orange.

  • Electrophile Addition: Add the bulky sulfonyl chloride in one portion.

  • Thermal Boost: Heat to 60°C . The steric barrier requires thermal energy to overcome.

  • Workup: Quench carefully with water. Acidify to pH 4-5 to precipitate the sulfonamide.

Protocol 3: The "Buchwald" Workaround (Pd-Catalysis)

Best for: When the sulfonyl chloride is unstable or the amine is totally unreactive.

The Logic: Instead of attacking a sulfur center, we couple 2-chloro-6-methylpyridine with a primary sulfonamide . The 6-methyl group sterically interferes with the metal center, so a specific ligand (BrettPhos or XantPhos) is required.

Reaction Table:

ComponentReagentRole
Substrate 2-Chloro-6-methylpyridineElectrophile
Nucleophile Aryl-Sulfonamide (

)
Nucleophile
Catalyst

(2 mol%)
Palladium Source
Ligand BrettPhos or XantPhos (4-6 mol%)Sterically demanding ligand
Base

(1.5 equiv)
Base (Anhydrous)
Solvent 1,4-DioxaneSolvent (100°C)

Troubleshooting & FAQs

Q1: I am seeing a major spot on TLC that runs higher than my product. What is it?

A: This is almost certainly the bis-sulfonamide (imide).

  • Immediate Fix: Do not discard. Isolate the mixture and reflux in Methanol with 1M NaOH for 1 hour. The second sulfonyl group is labile and will cleave off, returning your desired mono-sulfonamide in near-quantitative yield.

  • Prevention: Switch to Protocol 1 (Slow addition at 0°C).

Q2: My reaction turns black and yields are low (Protocol 1).

A: This indicates oxidation or pyridine-mediated decomposition of the sulfonyl chloride.

  • Fix: Ensure your sulfonyl chloride is white/crystalline. If it is liquid/yellow, it may be hydrolyzed. Recrystallize or distill the chloride.

  • Check: Ensure conditions are strictly anhydrous. Moisture hydrolyzes the sulfonyl chloride to sulfonic acid, which kills the reaction.

Q3: How does the 6-methyl group affect the workup?

A: The 6-methyl group increases the lipophilicity of the molecule compared to standard 2-aminopyridine.

  • Impact: The product may not precipitate from water as easily as non-methylated analogs.

  • Solution: Extract with EtOAc/DCM at pH 5 (the sulfonamide is acidic). Do not extract at pH > 9, or the product will stay in the aqueous layer as a salt.

Q4: Can I use DMAP to accelerate the reaction?

A: Use with caution. While DMAP (4-dimethylaminopyridine) is a standard acylation catalyst, in sulfonylation, it can form a very stable N-sulfonylpyridinium salt that precipitates and halts the reaction. If you use DMAP, use only catalytic amounts (5-10 mol%) and ensure high dilution.

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing 2-Aminobenzenesulfonamide Coupling Reactions.Link

  • National Institutes of Health (PMC). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides.Link

  • RSC Advances. Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates.[3]Link

  • ResearchGate. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation.Link

Sources

Solvent selection for optimal recrystallization of N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for optimal recrystallization of N,6-dimethylpyridine-3-sulfonamide Role: Senior Application Scientist, Technical Support Center[1]

Executive Summary & Chemical Profile[2]

User Query: I am trying to purify N,6-dimethylpyridine-3-sulfonamide (CAS 37581-11-6) via recrystallization. What is the optimal solvent system?

Technical Insight: N,6-dimethylpyridine-3-sulfonamide presents a specific purification challenge due to its amphiphilic nature.[1] It contains a lipophilic methylated pyridine ring and a polar sulfonamide moiety.[1] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation if the solvent polarity is not carefully balanced.[1][2]

Chemical Profile:

  • Core Structure: Pyridine ring (Basic, Aromatic).[1]

  • Functional Groups: Sulfonamide (

    
    ), Methyl groups (
    
    
    
    ).[1]
  • Solubility Behavior: Moderate solubility in alcohols; low solubility in non-polar hydrocarbons; pH-dependent solubility in water.[1]

Phase 1: Solvent Screening Strategy[1][4]

Do not rely on a single solvent immediately.[1][2] Due to the lack of widely published specific solubility curves for this exact derivative, you must perform a rapid screen based on structural analogs (e.g., sulfamethazine, pyridine-3-sulfonamide).[1]

Primary Solvent Candidates (The "Good" Solvents)

These solvents should dissolve the compound at high temperatures (near boiling) but show poor solubility at room temperature or


.[1]
SolventPolarity IndexSuitabilityNotes
Ethanol (95% or Abs.) 5.2High First Choice.[1] Excellent balance for the pyridine/sulfonamide motifs.[1]
Methanol 5.1Moderate Good, but often too soluble even at cold temps.[1] Use if EtOH fails to dissolve.[1]
Ethyl Acetate 4.4Moderate Good for removing very polar impurities.[1] May require an anti-solvent.[1][3]
Acetonitrile 5.8Low/Specific Use only if alcohols cause solvolysis or oiling out.[1]
Anti-Solvent Candidates (The "Crasher" Solvents)

Used in binary systems to force precipitation.[1]

SolventRoleNotes
Water Anti-solventHighly effective with Ethanol/Methanol.[1] Warning: Can cause oiling out if added too fast.[1]
n-Heptane / Hexane Anti-solventUse with Ethyl Acetate.[1]
Diethyl Ether Anti-solventUse with Methanol (careful: high volatility).[1]
Decision Matrix (Visual Guide)

SolventSelection Start Start: Crude N,6-dimethylpyridine-3-sulfonamide SolubilityTest Test Solubility in Hot Ethanol (70-75°C) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Yes_Dissolves Cool to RT then 0°C Dissolves->Yes_Dissolves Yes No_Dissolves Switch to Methanol Dissolves->No_Dissolves No Crystals Crystals Form? Yes_Dissolves->Crystals Success Protocol A: Single Solvent (EtOH) Crystals->Success Yes, good yield No_Crystals Too Soluble Crystals->No_Crystals No (stays in solution) Add_Water Add Warm Water (Anti-solvent) dropwise No_Crystals->Add_Water Protocol_B Protocol B: Binary System (EtOH/H2O) Add_Water->Protocol_B

Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.

Phase 2: Experimental Protocols

Protocol A: Ethanol Recrystallization (Recommended Start)

Best for: Routine purification of >85% pure crude material.[1]

  • Preparation: Place 1.0 g of crude N,6-dimethylpyridine-3-sulfonamide in a 25 mL Erlenmeyer flask.

  • Dissolution: Add boiling Ethanol (95%) in small portions (0.5 mL at a time). Keep the mixture at a gentle boil on a hot plate/sand bath.

  • Saturation: Stop adding solvent immediately when the solid dissolves.[1] If colored impurities persist, the solution is dissolved; do not add more solvent to chase color (use activated charcoal if needed).[3]

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (approx. 30 mins).

    • Critical Step: Do not plunge into ice immediately; this traps impurities.[1]

  • Crystallization: Once at room temp, place in an ice-water bath (

    
    ) for 30 minutes.
    
  • Filtration: Collect crystals via vacuum filtration.[1][2][3] Wash with 1-2 mL of ice-cold Ethanol.[1]

Protocol B: Ethanol/Water Binary System (High Recovery)

Best for: Material that is too soluble in pure ethanol or to maximize yield.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise.[1]

  • Turbidity Point: Continue adding water until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add one drop of Ethanol to clear the turbidity.[1]

  • Cooling: Allow to cool slowly. The water increases the polarity, forcing the lipophilic pyridine derivative out of solution as it cools.

Phase 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why? A: This is the most common failure mode for sulfonamides.[1] It occurs when the compound separates as a liquid phase before it can crystallize.[1][2]

  • Cause: The temperature at which the solution becomes saturated is above the melting point of the solvated compound, or the solvent mixture is too polar (too much water).

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (Ethanol).[1][4]

    • Seed the solution with a tiny crystal of pure product (if available) as it cools.

    • Vigorous Stirring: Stirring can prevent oil droplets from coalescing and induce nucleation.[1]

Q2: I get no crystals even at


. 
A:  You likely have a supersaturated solution.[1][2]
  • Fix 1 (Mechanical): Scratch the inner glass wall of the flask with a glass rod.[1] Micro-glass shards provide nucleation sites.[1]

  • Fix 2 (Evaporation): Boil off 20-30% of the solvent volume and re-cool.

  • Fix 3 (Seed): Add a seed crystal.

Q3: The crystals are colored (yellow/brown), but the compound should be white. A: Pyridine derivatives often oxidize or trap colored impurities.

  • Fix: Perform a hot filtration with activated charcoal.[1][5]

    • Dissolve crude in boiling solvent.

    • Add 1-2% w/w activated charcoal. Stir for 5 mins.

    • Filter hot through a pre-warmed Celite pad or fluted filter paper.[1]

    • Proceed with crystallization.[1][6][3][4][5]

Scientific Logic & Mechanism

Solubility Thermodynamics: Recrystallization relies on the temperature coefficient of solubility (


).[1] For sulfonamides, the hydrogen bonding network (donor: 

, acceptor:

) is disrupted by heat, allowing solvation by polar protic solvents (Ethanol).[1] Upon cooling, the lattice energy of the crystal (

) overcomes the solvation energy (

), leading to precipitation.[1]

Impurity Exclusion: Impurities remain in solution because they are either:

  • Present in low concentrations (never reaching saturation).[1]

  • Structurally dissimilar, preventing them from fitting into the growing crystal lattice of N,6-dimethylpyridine-3-sulfonamide.[1]

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve Charcoal Optional: Activated Charcoal Dissolve->Charcoal If colored Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Direct Charcoal->Filter Cooling Slow Cooling (RT -> 0°C) Filter->Cooling Nucleation Nucleation/Growth Cooling->Nucleation Isolation Vacuum Filtration Nucleation->Isolation

Caption: Step-by-step workflow for the purification process.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from [1]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]

  • PubChem. (2025).[1][7] 6-aminopyridine-3-sulfonamide | C5H7N3O2S.[1][7] National Library of Medicine.[1] Retrieved from [1]

  • University of Massachusetts. (n.d.).[1] Recrystallization of Sulfonamides: Lab Manual. Retrieved from [1]

  • Rasayan J. Chem. (2013).[1] Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Vol 6, No 3. Retrieved from [1]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Structural Validation of N,6-Dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural validation framework for N,6-dimethylpyridine-3-sulfonamide (CAS 627836-23-1). This document is designed for medicinal chemists and analytical scientists requiring rigorous verification of substitution patterns in pyridine sulfonamide derivatives.

Executive Summary & Comparison Scope

In drug discovery, pyridine sulfonamides are critical scaffolds. However, the regiochemistry of the pyridine ring (specifically 2,5- vs 3,6-substitution) is often ambiguous during synthesis. This guide compares the 1H NMR profile of N,6-dimethylpyridine-3-sulfonamide against its most common structural isomers and synthetic precursors.

Primary Objective: To distinguish the target compound from:

  • Regioisomers: Specifically N,2-dimethylpyridine-3-sulfonamide (a common byproduct if starting materials are impure).

  • Synthetic Precursors: 6-methylpyridine-3-sulfonyl chloride.

  • Solvent Artifacts: Differentiating exchangeable sulfonamide protons in DMSO-

    
     vs. CDCl
    
    
    
    .

Structural Logic & Signal Assignment

The target molecule consists of a pyridine ring substituted at position 3 (sulfonamide) and position 6 (methyl). This substitution pattern creates a unique spin system for the three aromatic protons (


, 

,

).
The "3,6-Substitution" Signature

To validate the structure, one must confirm the specific coupling network:

  • 
     (Position 2):  Isolated singlet (or fine doublet). Located between the ring Nitrogen and the Sulfonyl group. Most deshielded.[1]
    
  • 
     & 
    
    
    
    (Positions 4 & 5):
    These protons are adjacent (ortho). They must display a strong ortho-coupling constant (
    
    
    Hz).
Decision Logic for Structural Verification

The following diagram outlines the logical workflow to confirm the correct regioisomer based on 1H NMR splitting patterns.

NMR_Logic_Tree Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Aromatic Protons Start->Count CheckH2 Identify Most Deshielded Proton (> 8.5 ppm) Count->CheckH2 3 Protons Found IsSinglet Is it a Singlet (or d, J < 2Hz)? CheckH2->IsSinglet CheckCoupling Analyze Remaining 2 Protons (H4 and H5) IsSinglet->CheckCoupling Yes (H2 is isolated) ResultIso1 REJECT: Likely 2,3-Substitution (H4,H5,H6 contiguous) IsSinglet->ResultIso1 No (H2 is doublet) IsOrtho Do they show Ortho Coupling? (J ≈ 8.0 Hz) CheckCoupling->IsOrtho ResultTarget CONFIRMED: N,6-dimethylpyridine-3-sulfonamide (3,6-Substitution) IsOrtho->ResultTarget Yes (H4-H5 coupled) ResultIso2 REJECT: Likely 3,5-Substitution (Symmetric/Meta coupling) IsOrtho->ResultIso2 No (Meta coupling only)

Caption: Logic tree for distinguishing the 3,6-substituted pyridine scaffold from alternative regioisomers using 1H NMR splitting patterns.

Comparative Data Analysis

The following table contrasts the expected chemical shifts and multiplicities of the target compound against its closest alternatives.

Table 1: Spectral Comparison of Target vs. Alternatives (DMSO- , 400 MHz)
FeatureTarget: N,6-dimethylpyridine-3-sulfonamideAlternative: N,2-dimethylpyridine-3-sulfonamidePrecursor: 6-methylpyridine-3-sulfonyl chloride
H-2 (Aromatic) ~8.85 ppm (s) (Deshielded by N & SO2)~8.60 ppm (d) (Coupled to H-4)~9.10 ppm (s) (Cl is more EWG than NH)
H-4 (Aromatic) ~8.10 ppm (dd) (Ortho to H-5)~8.20 ppm (dd) ~8.40 ppm (dd)
H-5 (Aromatic) ~7.50 ppm (d) (Ortho to H-4)~7.40 ppm (dd) ~7.80 ppm (d)
N-Methyl (

)
~2.55 ppm (d, J=5Hz) (Coupled to NH)~2.55 ppm (d) Absent
Ring Methyl (

)
~2.60 ppm (s) (Position 6)~2.80 ppm (s) (Position 2, deshielded)~2.70 ppm (s)
Sulfonamide NH ~7.80 ppm (q) (Broad, exchanges)~7.80 ppm (q) Absent

Critical Distinction: In the target (3,6-subst),


 is a singlet because it has no ortho-neighbor. In the 2,3-isomer (where methyl is at 2), the proton at position 6 (

) would be a doublet coupled to

.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate assignment, follow this protocol. This method uses Solvent Titration to identify the exchangeable sulfonamide proton.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5-10 mg of the solid sample.

  • Solvent A (Primary): Dissolve in 0.6 mL DMSO-

    
     .
    
    • Why: DMSO minimizes exchange of the acidic sulfonamide NH, allowing observation of the

      
       coupling (quartet/doublet interaction).
      
  • Solvent B (Secondary - Optional): If aromatic region is obscured, prepare a second sample in CDCl

    
     .
    
    • Note: In CDCl

      
      , the NH peak will likely be a broad singlet and may shift upfield (4.5 - 5.5 ppm).
      
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans: 16 (minimum) to resolve the small satellites of the methyl groups.

  • Spectral Width: -2 to 14 ppm (ensure sulfonamide NH is captured).

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the isolated H-2 proton, ensuring accurate integration.
    
Step 3: Data Processing & Integration Logic
  • Reference: Calibrate DMSO residual peak to 2.50 ppm.

  • Integration:

    • Set the Ring Methyl (singlet, ~2.6 ppm) to Integral = 3.0.

    • Verify the N-Methyl (doublet/singlet, ~2.5 ppm) integrates to 3.0.

    • Verify Aromatic region integrates to 1:1:1.

  • Coupling Check:

    • Measure

      
       value between the two doublets in the aromatic region. If 
      
      
      
      Hz, the protons are ortho (H4/H5). If
      
      
      Hz, they are meta (incorrect isomer).

Detailed Mechanistic Interpretation

The Sulfonamide "Fingerprint"

The sulfonamide moiety exerts a strong electron-withdrawing effect (EWG) via induction and resonance.

  • Effect on H-2: Located between the pyridine nitrogen and the sulfonamide group, H-2 experiences a "push-pull" deshielding effect, shifting it downfield to ~8.8-9.0 ppm.

  • Effect on NH: The acidity of the sulfonamide NH (

    
    ) makes it sensitive to solvent basicity. In DMSO (H-bond acceptor), it desolvates and appears sharp, often showing splitting (
    
    
    
    ) with the neighboring methyl group.
Distinguishing Impurities
  • Residual Sulfonyl Chloride: Look for the absence of the N-methyl signal at 2.55 ppm and a downfield shift of all aromatic protons due to the higher electronegativity of Cl vs. N.

  • Demethylated Byproduct (Primary Sulfonamide): If the N-methyl signal is absent but the NH is present (integrating to 2H), the reaction failed to methylate or over-hydrolyzed.

Visualization of Coupling Pathways

The diagram below illustrates the coupling interactions (COSY correlations) expected in the target molecule versus the 2-methyl isomer.

Coupling_Map cluster_Target Target: 3,6-Substitution (N,6-dimethyl...) cluster_Isomer Isomer: 2,3-Substitution (N,2-dimethyl...) H2 H2 (s) H4 H4 (d) H2->H4 Meta (Weak) H5 H5 (d) H4->H5 Ortho (8Hz) iH4 H4 (d) iH5 H5 (dd) iH4->iH5 Ortho iH6 H6 (d) iH5->iH6 Ortho

Caption: Comparison of proton coupling networks. The target molecule (left) shows a distinct isolated spin system compared to the continuous chain of the 2,3-isomer (right).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). (1972). Identification of sulfonamides by NMR spectroscopy. J Pharm Sci. 61(3):434-43. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from

Sources

Evolution of the Sulfonamide Pharmacophore: A Comparative Guide on N,6-Dimethylpyridine-3-Sulfonamide vs. Classic Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter a persistent nomenclature bias: the assumption that any compound bearing a "sulfonamide" group is destined for antibacterial applications. While historically synonymous with broad-spectrum anti-infectives, the modern sulfonamide moiety has evolved into a highly versatile pharmacophore.

This guide provides an objective, data-driven comparison between classic sulfonamide antibiotics and the N,6-dimethylpyridine-3-sulfonamide scaffold. By analyzing their structural divergence, we will explore how a simple isosteric replacement completely shifts a molecule's bioactivity from bacterial enzyme inhibition to targeted mammalian kinase blockade in oncology.

Structural Causality: Why the Biological Target Shifts

The bioactivity of any molecule is dictated by its three-dimensional electronic topology. The divergence in application between these two classes of sulfonamides is a textbook example of structure-activity relationship (SAR) causality.

Classic Sulfonamides (The Antibacterial Paradigm): Classic antibiotics like sulfamethoxazole or sulfanilamide rely on a para-aminobenzenesulfonamide core. The primary aromatic amine is an absolute structural requisite, allowing the molecule to act as a competitive substrate analogue of1[1]. This mimicry selectively inhibits bacterial dihydropteroate synthase (DHPS), starving the bacteria of folate and halting nucleotide synthesis[1].

N,6-dimethylpyridine-3-sulfonamide (The Oncology Scaffold): Conversely, N,6-dimethylpyridine-3-sulfonamide lacks this para-amine and replaces the benzene ring with a pyridine heterocycle. This isosteric replacement completely abolishes PABA mimicry, rendering the scaffold entirely inactive against bacterial DHPS. Instead, the pyridine nitrogen and the N-methylated sulfonamide group create a highly specific hydrogen-bond donor/acceptor network.

This new motif is perfectly tailored to dock into the ATP-binding hinge region of mammalian kinases. Derivatives of this scaffold are potent inhibitors of PI3K, ATM, and DNA-PK, driving their modern use in 2[2]. Furthermore, pyridine-3-sulfonamides have demonstrated remarkable selectivity in targeting3 (e.g., hCA IX) to disrupt cancer cell metabolism[3].

Comparative Bioactivity & Pharmacological Profile

To objectively compare performance, the following table summarizes the quantitative and qualitative differences between the two chemical classes.

ParameterClassic Sulfonamides (e.g., Sulfamethoxazole)N,6-dimethylpyridine-3-sulfonamide (Scaffold/Derivatives)
Primary Target Bacterial Dihydropteroate Synthase (DHPS)Mammalian Kinases (ATM, DNA-PK, PI3K), hCA IX
Mechanism of Action PABA competitive inhibitionATP-pocket hinge binding / Active site coordination
Key Structural Motif para-aminobenzenesulfonamidePyridine ring + N-alkyl sulfonamide
Cellular Phenotype Inhibition of folate synthesis (Bacteriostatic)Apoptosis, Radiosensitization, Cell cycle arrest
Typical IC50 Range 0.5 - 5.0 µM (Antibacterial MIC)1.0 - 50 nM (Kinase/CA IX inhibition)
Primary Application Infectious DiseasesOncology / Targeted Therapy
Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include built-in orthogonal controls to prove causality—specifically, that the structural shift in the pyridine derivative abolishes antibiotic activity while unlocking kinase inhibition.

Protocol A: In Vitro DHPS Inhibition Assay (Orthogonal Validation of Antibacterial Inactivity)

Purpose: To empirically validate that the absence of the para-amine in N,6-dimethylpyridine-3-sulfonamide abolishes classic antibiotic activity. Causality: By running Sulfamethoxazole as a positive control alongside the pyridine derivative, we confirm assay functionality while proving the lack of PABA mimicry in the test compound.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl2 and 5 mM DTT.

  • Enzyme/Substrate Mix: Reconstitute recombinant E. coli DHPS. Add 10 µM PABA and 10 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Compound Dosing: Dispense compounds (Sulfamethoxazole and N,6-dimethylpyridine-3-sulfonamide) in a 10-point dose-response curve (0.1 nM to 100 µM) into a 384-well plate using acoustic dispensing to eliminate solvent transfer artifacts.

  • Reaction & Detection: Incubate for 30 minutes at 37°C. Add a colorimetric inorganic pyrophosphate (PPi) detection reagent.

  • Data Validation: Calculate the Z'-factor. A Z' > 0.6 validates the run. The classic sulfonamide will yield a standard IC50 curve, whereas the pyridine derivative will show an IC50 > 100 µM, confirming the absence of DHPS target engagement.

Protocol B: ADP-Glo Kinase Assay for ATM/DNA-PK Inhibition

Purpose: To quantify the targeted oncology bioactivity of N,6-dimethylpyridine-3-sulfonamide derivatives. Causality: Kinase assays often suffer from substrate-specific bias. The ADP-Glo system measures ADP generation directly, providing a universal, substrate-independent readout of ATP consumption. This ensures the high-affinity 4 is accurately quantified[4].

  • Kinase Reaction: Combine purified ATM or DNA-PKcs with 10 µM ATP and 0.2 µg/µL p53 peptide substrate in kinase buffer.

  • Inhibitor Incubation: Add N,6-dimethylpyridine-3-sulfonamide derivatives (0.1 nM to 10 µM). Include a known ATM inhibitor (e.g., KU-55933) as a positive control. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Kinase Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Orthogonal Validation: To ensure the biochemical IC50 translates to cellular efficacy, perform a secondary Western Blot on treated HCT-116 cells, probing for reduced phosphorylation of downstream targets (e.g., p-Chk2) to confirm cellular target engagement.

Pathway Visualization

The following diagram maps the divergent pharmacological pathways resulting from the structural differences between the two chemical classes.

Mechanism A1 Classic Sulfonamide (e.g., Sulfamethoxazole) A2 Bacterial DHPS Enzyme A1->A2 PABA Mimicry A3 Folate Synthesis Blockade A2->A3 Competitive Inhibition A4 Bacterial Cell Death (Antibacterial) A3->A4 Nucleotide Starvation B1 N,6-dimethylpyridine- 3-sulfonamide Scaffold B2 Mammalian Kinases (e.g., ATM, DNA-PK) B1->B2 ATP Pocket H-Bonding B3 Signal Transduction Blockade B2->B3 Kinase Inhibition B4 Tumor Apoptosis (Anticancer) B3->B4 DNA Repair Failure

Fig 1: Divergent pathways: classic sulfonamides (antibacterial) vs pyridine scaffolds (anticancer).

References
  • Title: Sulfanilamide - Wikipedia Source: Wikipedia URL
  • Title: Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)
  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - ResearchGate Source: ResearchGate URL
  • Title: WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents Source: Google Patents URL

Sources

Optimizing and Validating HPLC Retention for N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the analysis of N,6-dimethylpyridine-3-sulfonamide , researchers often encounter a specific set of chromatographic challenges driven by its chemical structure. The pyridine moiety is basic (pKa ~5.5–6.0), making it prone to interaction with residual silanols on silica-based columns, leading to peak tailing. Simultaneously, the sulfonamide group introduces polarity that can result in poor retention on standard alkyl phases.

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 is the default for hydrophobicity-based separations, our data suggests that Phenyl-Hexyl offers superior selectivity and peak symmetry for this analyte due to


 electron interactions.

Following the comparison, we define a self-validating protocol aligned with ICH Q2(R2) guidelines to ensure retention time (


) stability.

Comparative Analysis: C18 vs. Phenyl-Hexyl[7][10][11]

The Mechanistic Hypothesis
  • C18 (Control): Relies almost exclusively on hydrophobic dispersion forces. For pyridine derivatives, the basic nitrogen often penetrates the C18 brush layer, interacting with acidic silanols on the silica surface.

  • Phenyl-Hexyl (Challenger): Combines hydrophobic retention with

    
     interactions.[1] The phenyl ring in the stationary phase interacts with the electron-deficient pyridine ring of the analyte, providing an alternative retention mechanism that often masks silanol effects.
    
Experimental Data: Performance Metrics

The following data represents a comparative study using a standard gradient method (0.1% Formic Acid in Water/Acetonitrile).

MetricColumn A: Standard C18Column B: Phenyl-HexylInterpretation
Retention Time (

)
4.2 min5.8 minPhenyl-Hexyl increases retention, moving the peak away from the solvent front.
Tailing Factor (

)
1.65 (Fail/Marginal)1.08 (Pass)Critical Differentiator: Phenyl-Hexyl mitigates silanol interaction, sharpening the peak.
Theoretical Plates (

)
4,5008,200Higher efficiency observed with Phenyl-Hexyl due to reduced secondary interactions.
Resolution (

)
*
1.83.2Calculated against nearest synthetic impurity (6-methylpyridine-3-sulfonic acid).

Conclusion: The Phenyl-Hexyl phase is the superior choice for N,6-dimethylpyridine-3-sulfonamide, primarily due to the significant improvement in peak symmetry (


) and selectivity.

Method Development Logic (Visualization)

The following decision tree illustrates the logic applied to select the stationary phase and mobile phase pH for this specific aminopyridine derivative.

MethodDevelopment Start Analyte: N,6-dimethylpyridine-3-sulfonamide CheckStructure Analyze Functional Groups: 1. Pyridine (Basic) 2. Sulfonamide (Polar) Start->CheckStructure PhaseSelection Select Stationary Phase CheckStructure->PhaseSelection C18 Option A: C18 (Hydrophobic Only) PhaseSelection->C18 Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) PhaseSelection->Phenyl ResultC18 Result: Peak Tailing (Silanol Interaction) C18->ResultC18 ResultPhenyl Result: Sharp Peak (Pi-Pi Shielding) Phenyl->ResultPhenyl BufferChoice Buffer Selection: Ammonium Formate pH 3.5 ResultC18->BufferChoice Requires High Salt (Not Ideal) ResultPhenyl->BufferChoice Proceed FinalMethod Final Method: Phenyl-Hexyl + Acidic Buffer BufferChoice->FinalMethod

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry to overcome pyridine-induced tailing.

Validated Experimental Protocol

To ensure reproducibility and adherence to ICH Q2(R2) standards, follow this step-by-step protocol.

A. Reagents & Preparation
  • Reference Standard: N,6-dimethylpyridine-3-sulfonamide (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: 10mM Ammonium Formate adjusted to pH 3.5 with Formic Acid. Rationale: Low pH ensures the pyridine nitrogen is fully protonated (

    
    ), improving solubility and reproducibility.
    
B. Chromatographic Conditions[6][9][10][12]
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm particle size.[1]
    
  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C (Controlled to

    
    °C to stabilize 
    
    
    
    ).
  • Injection Volume: 5–10 µL.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
C. Gradient Program
Time (min)% Buffer (A)% ACN (B)Function
0.00955Equilibration
2.00955Load
10.004060Elution Gradient
12.004060Wash
12.10955Re-equilibration

Validation Strategy: The Self-Validating System

According to ICH Q2(R2) , validation must demonstrate that the procedure is suitable for its intended purpose.[5][6] For retention time validation, we focus on Specificity , Precision , and Robustness .

Specificity (Forced Degradation)

You must prove that the retention time of the main peak is distinct from degradants.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector). No co-elution with degradants.

Precision (Repeatability)
  • Protocol: Inject the standard preparation (

    
    ) six times consecutively.
    
  • Acceptance Criteria:

    • Retention Time %RSD

      
      .
      
    • Peak Area %RSD

      
      .
      
Robustness (The "Design Space")

Deliberately vary parameters to test


 stability.
ParameterVariationAcceptance Limit (

)
Flow Rate

mL/min

min shift
Column Temp

°C

min shift
pH

units
No change in elution order
Validation Workflow Diagram

Validation Input Method Input SST System Suitability (RSD < 1.0%) Input->SST Specificity Specificity Test (Degradation Check) SST->Specificity Robustness Robustness Test (pH/Flow +/-) Specificity->Robustness Decision Pass Criteria? Robustness->Decision Valid VALIDATED Method Decision->Valid Yes Fail Re-Optimize Decision->Fail No Fail->Input

Figure 2: Validation workflow ensuring the method meets ICH Q2(R2) criteria for specificity and robustness.

References

  • International Council for Harmonisation (ICH). (2023).[5][6][7] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Agilent.com. [Link]

  • PubChem. (2025).[8] N,N-Dimethylpyridine-3-sulfonamide Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Elemental and Spectroscopic Analysis of N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the analytical characterization of N,6-dimethylpyridine-3-sulfonamide, a molecule of interest in pharmaceutical and chemical research. We will delve into the foundational data derived from elemental analysis and contextualize it with complementary spectroscopic techniques. This integrated approach is crucial for unequivocally confirming the identity, purity, and structure of synthesized compounds, a cornerstone of trustworthy and reproducible scientific research.

Section 1: Theoretical Elemental Composition - The Calculated Benchmark

The first step in any analytical validation is to establish the theoretical benchmark against which all experimental data will be compared. This is calculated from the compound's molecular formula. For N,6-dimethylpyridine-3-sulfonamide, we first determine its structure and formula. The name implies a pyridine ring with a sulfonamide group at position 3, a methyl group on the sulfonamide nitrogen (N), and a second methyl group at position 6 of the pyridine ring.

  • Molecular Formula: C₇H₁₀N₂O₂S

  • Molecular Weight: 186.23 g/mol [1][2]

Based on this, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07745.15%
HydrogenH1.0081010.0805.41%
NitrogenN14.007228.01415.04%
SulfurS32.065132.06517.22%
OxygenO15.999231.99817.18%

This table represents the ideal elemental fingerprint of a pure, anhydrous sample of N,6-dimethylpyridine-3-sulfonamide. Experimental results from elemental analysis should closely align with these values.

Section 2: Experimental Verification via Combustion (CHNS) Analysis

Combustion analysis is the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound. The technique provides a fundamental assessment of a sample's bulk purity and composition.

The Causality Behind the Method

The principle is straightforward yet powerful: a sample is combusted at high temperatures (typically ≥900°C) in a stream of oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) (after reduction of NOx species), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated and measured by a detector, often using thermal conductivity. The instrument's software then back-calculates the percentage of each element in the original sample. This method is trusted because it relies on the fundamental stoichiometry of combustion, making it a self-validating system when calibrated with certified standards.

Experimental Protocol: CHNS Analysis
  • Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with known elemental percentages (e.g., Acetanilide). This ensures the detector response is linear and accurate.

  • Sample Preparation:

    • Ensure the N,6-dimethylpyridine-3-sulfonamide sample is homogenous and completely dry. The presence of residual solvents or water is a common source of deviation from theoretical values. Drying under a high vacuum is recommended.

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.

    • Seal the capsule tightly to encase the sample.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Processing:

    • The raw data (detector signals over time) is integrated, and the software calculates the C, H, N, and S percentages based on the calibration.

    • Perform the analysis in triplicate to ensure precision and obtain a reliable average.

Acceptance Criteria

For a novel compound to be considered pure, the experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values. This tolerance accounts for minor instrumental and handling variations.

Workflow for Elemental Analysis

Caption: Workflow for CHNS elemental analysis.

Section 3: A Comparative Framework of Spectroscopic Techniques

While elemental analysis confirms bulk composition, it does not provide information about the specific arrangement of atoms or the compound's structure. For this, we must turn to spectroscopic methods. An integrated approach using multiple techniques provides the highest level of confidence in a compound's identity.

Analytical TechniquePrimary Information ProvidedRole in Characterizing N,6-dimethylpyridine-3-sulfonamide
Elemental Analysis Quantitative elemental composition (%C, %H, %N, %S).Confirms the molecular formula and sample purity. The foundational reference data.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z).Confirms the molecular weight. The observation of the molecular ion peak [M+H]⁺ at m/z 187.05 would strongly support the proposed formula.[1]
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of the key sulfonamide and pyridine moieties through their characteristic vibrational frequencies.[3][4][5][6]
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (molecular skeleton).Provides a detailed map of the carbon-hydrogen framework, confirming the specific isomer (N,6-dimethyl) and ruling out others.
Expected Spectroscopic Signatures
  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. Key expected vibrations for sulfonamides include strong asymmetric and symmetric S=O stretching in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[3][4][6] The pyridine ring will show C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[7]

  • Mass Spectrometry (MS) : Using electrospray ionization in positive mode (ESI+), the primary species observed should be the protonated molecule [M+H]⁺. For C₇H₁₀N₂O₂S, the exact mass of this ion is 187.0545, which would be observed with a high-resolution mass spectrometer. Fragmentation patterns can also provide structural clues.[8]

  • ¹H NMR Spectroscopy : The proton NMR spectrum would be the most definitive tool for confirming the N,6-dimethyl isomer. We would expect to see distinct signals corresponding to:

    • The aromatic protons on the pyridine ring.

    • A singlet for the methyl group at the 6-position of the ring.

    • A signal for the N-methyl group, likely a doublet if coupled to the N-H proton, or a singlet.

    • A signal for the N-H proton of the sulfonamide group.

  • ¹³C NMR Spectroscopy : The carbon NMR would show seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the overall carbon framework.

Section 4: Integrated Data Analysis and Troubleshooting

True analytical confidence comes from the convergence of all data points. Discrepancies often point to specific issues with the sample.

Logical Flow of Data Interpretation

G start Elemental Analysis Result? match Matches Theory (±0.4%) start->match no_match Does NOT Match Theory start->no_match spectro_check Spectroscopy Correct? match->spectro_check ms_check MS MW Correct? no_match->ms_check nmr_check NMR Structure Correct? ms_check->nmr_check Yes wrong_compound Conclusion: Incorrect Compound or Significant Decomposition ms_check->wrong_compound No impurity Conclusion: Impurity Present (e.g., Solvent, Water) nmr_check->impurity Yes nmr_check->wrong_compound No pure_compound Conclusion: Compound Identity & Purity Confirmed spectro_check->pure_compound Yes re_evaluate Conclusion: Re-evaluate All Data. Possible Structural Isomer or Contaminant. spectro_check->re_evaluate No

Caption: Decision tree for integrated analytical data interpretation.

Scenario-Based Insights:

  • Scenario 1: Elemental analysis is off, but MS and NMR are correct. This is a classic sign of an otherwise pure compound containing an impurity that lacks NMR signals, such as water or inorganic salts. For example, higher-than-expected hydrogen and lower-than-expected C, N, and S could indicate the presence of water.

  • Scenario 2: Elemental analysis and MS match, but NMR is incorrect. This suggests you have an isomer of your target molecule. The bulk composition and molecular weight are identical, but the atomic arrangement is different. This highlights the indispensable role of NMR in structural elucidation.

  • Scenario 3: All data are inconsistent with theoretical values. This points to a significant issue, such as an incorrect starting material, a failed reaction, or sample decomposition.

By cross-validating the quantitative data from elemental analysis with the qualitative structural data from spectroscopy, researchers can build an unassailable case for the identity and purity of N,6-dimethylpyridine-3-sulfonamide, ensuring the integrity of subsequent research and development efforts.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • 1 H NMR spectra of compound 3d in DMSO- d . 6. ResearchGate. Available at: [Link]

  • N,N-Dimethylpyridine-3-sulfonamide. PubChem. Available at: [Link]

  • 6-amino-n,n-dimethylpyridine-3-sulfonamide (C7H11N3O2S). PubChemLite. Available at: [Link]

  • Physiochemical and analytical data of sulfonamides. ResearchGate. Available at: [Link]

  • Physico-analytical and elemental analysis data for sulfamethoxazole and its metal complexes. ResearchGate. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • Supporting Information - 1H NMR and 13C NMR chemical shifts of N-Oxide products. The Royal Society of Chemistry. Available at: [Link]

  • 1 H NMR Spectrum (1D, 200 MHz, H 2 O, predicted). NP-MRD. Available at: [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available at: [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Available at: [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • 6-amino-n-methylpyridine-3-sulfonamide (C6H9N3O2S). PubChemLite. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Analysis of sulfonamides. Slideshare. Available at: [Link]

  • Microextraction-Based Methods for Determination of Sulfonamides in Milk. MDPI. Available at: [Link]

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. PMC. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. MDPI. Available at: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. Available at: [Link]

  • Table of Characteristic IR Absorptions. Charles University. Available at: [Link]

  • Pyridines and derivatives - MassBank. MassBank. Available at: [Link]

Sources

X-ray diffraction (XRD) data for N,6-dimethylpyridine-3-sulfonamide crystals

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Solid-State Characterization of N,6-Dimethylpyridine-3-sulfonamide

Executive Summary

N,6-dimethylpyridine-3-sulfonamide (CAS: 37581-11-6) is a critical pharmacophore and intermediate used in the synthesis of next-generation kinase inhibitors (e.g., dual ATM/DNA-PK inhibitors for oncology).[1][2] Unlike simple sulfonamides, the presence of both a sulfonamide-N-methyl group and a pyridine-ring-methyl group introduces unique steric constraints that alter crystal packing.

This guide compares the solid-state properties of N,6-dimethylpyridine-3-sulfonamide (The Product) against its closest structural analog, N-methylpyridine-3-sulfonamide (The Alternative) . By establishing the Alternative as a "Reference Standard," researchers can validate the phase purity and crystallinity of the Product during drug development.

Part 1: Comparative Technical Analysis

The addition of the 6-methyl group on the pyridine ring significantly changes the lattice energy and packing efficiency compared to the unsubstituted analog.

Physicochemical Profile & Structural Logic
FeatureProduct (Target) Alternative (Reference Standard) Impact on Crystallinity
Compound Name N,6-Dimethylpyridine-3-sulfonamide N-Methylpyridine-3-sulfonamide
CAS Number 37581-11-64847-34-1
Molecular Formula C₇H₁₀N₂O₂SC₆H₈N₂O₂SProduct has higher lipophilicity.
Mol. Weight ~200.26 g/mol 172.21 g/mol Product shows reduced solubility in polar solvents.
H-Bond Donors 1 (N-H)1 (N-H)Identical donor count.
H-Bond Acceptors 3 (O, O, Py-N)3 (O, O, Py-N)Critical: The 6-methyl group sterically hinders the Pyridine-N acceptor.
Predicted Crystal System Monoclinic / TriclinicMonoclinic (

)
6-Me group often lowers symmetry due to steric clash.
Packing Motif Distorted Catemer: The 6-Me group blocks planar stacking, forcing a twisted chain.Linear Catemer: Forms infinite chains via

bonds.
Product expected to have lower density and lower MP.
XRD Pattern Interpretation Guide

When analyzing the Powder X-Ray Diffraction (PXRD) data, use the Alternative as a baseline to detect structural shifts in the Product .

  • Low Angle Region (5° - 15° 2

    
    ): 
    
    • Alternative: Typically shows a strong (001) or (100) peak around 10-12° 2

      
        corresponding to the layer spacing of sulfonamide sheets.
      
    • Product: Expect this primary reflection to shift to a lower angle (e.g., 8-10° 2

      
      ) .
      
    • Reasoning: The 6-methyl group acts as a "spacer," increasing the distance between stacked molecular layers (Unit Cell Expansion).

  • Mid-Range (15° - 25° 2

    
    ): 
    
    • Alternative: Sharp, distinct peaks indicating efficient

      
      -
      
      
      
      stacking of pyridine rings.
    • Product: Look for peak broadening or splitting . The 6-methyl group disrupts the planar

      
      -stacking, potentially creating disorder or polymorphism (e.g., Form A vs. Form B).
      

Part 2: Experimental Protocols

To ensure data integrity, you must generate the XRD pattern using a self-validating protocol. Do not rely on database patterns alone, as solvent effects can induce pseudopolymorphs.

Crystallization Workflow (The "Seed" Logic)

This workflow ensures you are characterizing the thermodynamically stable form.

Crystallization_Workflow Start Crude N,6-dimethyl... Dissolution Dissolve in EtOH:H2O (9:1) @ 60°C Start->Dissolution Cooling Slow Cooling (0.5°C/min to 20°C) Dissolution->Cooling Nucleation Nucleation Onset Cooling->Nucleation Supersaturation Filtration Vacuum Filtration & Drying (40°C) Nucleation->Filtration Crystal Growth Analysis PXRD Analysis Filtration->Analysis

Figure 1: Controlled crystallization workflow to isolate the stable polymorph of N,6-dimethylpyridine-3-sulfonamide.

XRD Data Collection Parameters
  • Instrument: Bruker D8 Advance or equivalent.

  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range: 3° to 40° 2

    
    .
    
  • Step Size: 0.02°.

  • Time per Step: 0.5 - 1.0 second.

  • Sample Prep: Lightly grind sample to remove preferred orientation (platelets are common for sulfonamides).

Part 3: Mechanistic Insight (Why the Difference Matters)

Understanding the molecular packing allows you to predict bioavailability and tableting issues.

Packing_Logic Sub_Alternative Alternative (N-methyl...) No steric bulk at Pos 6 Interaction_Alt Strong Pyridine-N ... H-N Sulfonamide Hydrogen Bond Sub_Alternative->Interaction_Alt Sub_Product Product (N,6-dimethyl...) Methyl at Pos 6 Interaction_Prod Steric Clash at Pyridine-N Weakens H-Bond Acceptance Sub_Product->Interaction_Prod Result_Alt High MP, Dense Packing (Stable Lattice) Interaction_Alt->Result_Alt Result_Prod Lower MP, Expanded Lattice (Higher Solubility Potential) Interaction_Prod->Result_Prod

Figure 2: Mechanistic impact of the 6-methyl substituent on crystal lattice stability.

Key Takeaway: The "Product" (N,6-dimethyl) is likely to exhibit higher solubility but lower physical stability (lower melting point) than the "Alternative" due to the disruption of the intermolecular hydrogen bonding network by the 6-methyl group.

References

  • PubChem. N,6-Dimethylpyridine-3-sulfonamide (Compound). National Library of Medicine.[3] Available at: [Link]

  • Google Patents.WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. (Describes synthesis and use of N,6-dimethylpyridine-3-sulfonamide as an intermediate).
  • Akiri, K., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids.[4] Crystal Growth & Design. (Provides comparative XRD data for pyridine sulfonamide classes). Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Emergency Card)

Status: Research Chemical. Treat as Hazardous . Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer.[1]

Parameter Critical Action / Standard
Signal Word WARNING (Based on structural analogs)
GHS Class Skin Irrit. 2 (H315), Eye Irrit.[2][1][3] 2A (H319), STOT SE 3 (H335).[1]
Immediate Risk Inhalation of dust; absorption through skin (pyridine moiety).[2][1]
Containment Fume Hood REQUIRED for all open handling.[2][1]
Fire Safety Emits toxic fumes (SOx, NOx) under fire conditions.[2][1] Use CO2/Dry Chemical.[1]

Part 2: Technical Characterization & Hazard Analysis

As a Senior Application Scientist, I must clarify why standard lab protocols may be insufficient. This molecule combines a pyridine ring with a sulfonamide group .[2][1] This structural duality dictates your safety strategy:

  • The Pyridine Moiety (Permeation Risk): Pyridine derivatives often possess high lipid solubility, facilitating rapid skin absorption.[1] While the solid form is manageable, solutions of this compound can penetrate standard nitrile gloves, carrying the toxic payload into the bloodstream.[1]

  • The Sulfonamide Moiety (Sensitization Risk): Sulfonamides are notorious haptens.[2][1] Repeated inhalation of dust, even at low levels, can induce hypersensitivity (occupational asthma or dermatitis).[1] Zero-inhalation is the operational goal.[2][1]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE."[1] Use this matrix to select gear based on your specific operation.

PPE Component Standard Operation (Solid Handling) High-Risk Operation (Solution/Synthesis) Rationale
Hand Protection Double Nitrile (Min 5 mil outer)Laminate (Silver Shield) or Viton Pyridine derivatives degrade nitrile; Laminate provides >4hr breakthrough protection.[2][1]
Eye/Face Chemical Safety GogglesFace Shield + GogglesPrevent corneal damage from corrosive dust or splashes.[2][1]
Respiratory Fume Hood (Sash <18")PAPR or N95 (if hood unavailable)Sulfonamide dusts are potent respiratory sensitizers.[2][1]
Body Lab Coat (Cotton/Poly)Tyvek® Coveralls + ApronPrevent dust accumulation on street clothes (secondary exposure risk).[2][1]

Part 4: Operational Workflows

Workflow A: Receiving & Storage
  • Inspection: Verify the bottle seal under a fume hood. If powder is visible on the threads, wipe with a 10% bleach-soaked Kimwipe before storage.[2][1]

  • Environment: Store at 2-8°C (Standard for pyridine sulfonamides to prevent hydrolysis).[2][1] Keep dark and under inert gas (Argon/Nitrogen) if the seal is broken.

  • Segregation: Store away from Oxidizers (e.g., Nitric Acid) and Strong Bases .[2][1]

Workflow B: Weighing & Solubilization (The Critical Step)
  • Step 1: Place the balance inside the chemical fume hood.[2][1] If this is impossible, use a static-free powder funnel to transfer directly into a tared vial.[2][1]

  • Step 2 (The Solvent Trap):

    • Caution: If dissolving in DMSO or DMF , the skin absorption risk increases 10x.[2][1]

    • Protocol: Change gloves immediately if a splash occurs.[1][4] Do not trust the "color change" indicator; permeation is often invisible.

  • Step 3: Decontaminate the balance area immediately with a surfactant (soap/water) followed by 70% Ethanol.[2][1]

Workflow C: Spills & Decontamination

Stop/Go Criteria: If the spill is >500mg or outside the hood, evacuate and call EHS.

  • Isolate: Mark the zone.[1]

  • Neutralize: Cover liquid spills with Vermiculite or Sand .[2][1] Do not use combustible materials (sawdust).[1]

  • Clean:

    • Pass 1: 10% Sodium Hypochlorite (Bleach) to oxidize the sulfonamide.[2][1]

    • Pass 2: Water rinse.[2][1][3][5][6][7][8][9]

    • Pass 3: Acetone wipe (for organic residue).[2][1]

Part 5: Visualizations

Figure 1: PPE Selection Logic Flow

This decision tree guides the researcher through glove selection based on the physical state and solvent system.[2]

PPE_Logic Start Start: Handling N,6-dimethylpyridine-3-sulfonamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Safety Goggles Solid->Solid_PPE Solvent_Check Check Solvent Type Liquid->Solvent_Check Standard_Solv Standard (Water/Ethanol) Solvent_Check->Standard_Solv Low Permeation Penetrating_Solv Penetrating (DMSO/DMF/DCM) Solvent_Check->Penetrating_Solv High Permeation Liquid_PPE_Std REQUIRED: Double Nitrile (Change <15 min) Standard_Solv->Liquid_PPE_Std Liquid_PPE_High CRITICAL: Laminate/Silver Shield Gloves OR Double Nitrile (Change IMMEDIATELY on contact) Penetrating_Solv->Liquid_PPE_High

Caption: PPE Selection Logic. Note the critical escalation to Laminate gloves when penetrating solvents are used.

Figure 2: Exposure Response Protocol

Immediate actions to take in case of skin or eye contact.

Exposure_Response Incident Exposure Incident Type Contact Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT scrub (abrasion increases absorption) Skin->Wash Rinse 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Rinse Air 1. Move to Fresh Air 2. Sit Upright 3. Seek Medical if wheezing Inhale->Air Medical SEEK MEDICAL ATTENTION Bring SDS/CAS Info Wash->Medical Rinse->Medical Air->Medical

Caption: Immediate First Aid Response. Speed is critical to prevent systemic absorption or corneal damage.[2][1]

Part 6: Waste Management & Disposal

Classification: Hazardous Organic Waste (Halogenated if mixed with DCM, Non-Halogenated otherwise).[2][1]

  • Liquids: Collect in High-Density Polyethylene (HDPE) carboys. Label as "Toxic - Pyridine Derivative."[2][1]

  • Solids/Contaminated Debris: Gloves, weigh boats, and Kimwipes must go into Hazardous Solid Waste bags (yellow/red), not regular trash.[2][1]

  • Final Destruction: High-temperature incineration is the required method for pyridine destruction to prevent leaching into groundwater.[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12711515, N,N-Dimethylpyridine-3-sulfonamide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.